molecular formula C10H14ClNO2 B015704 4-(2-Aminophenyl)butyric Acid, Hydrochloride CAS No. 56182-28-6

4-(2-Aminophenyl)butyric Acid, Hydrochloride

Cat. No.: B015704
CAS No.: 56182-28-6
M. Wt: 215.67 g/mol
InChI Key: CIFMHKRERKYNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS 56182-28-6) is a valuable chemical reagent for neuroscience and medicinal chemistry research. This compound, with molecular formula C 10 H 14 ClNO 2 and molecular weight of 215.68 g/mol, is characterized by its functional groups, including an amine and a carboxylic acid, which allow for diverse chemical modifications and the formation of derivatives with potentially enhanced biological activities. Research Applications and Value Extensive research has investigated the role of this compound in neurodegenerative diseases. Studies suggest it possesses neuroprotective properties, with potential relevance for research models of Alzheimer's disease and Parkinson's disease. Its proposed mechanisms of action include protecting neurons from damage and promoting their survival, potentially through the modulation of neuroinflammation and oxidative stress pathways. The compound is thought to exert its primary effects via the GABAergic system, the central inhibitory neurotransmitter network in the mammalian brain. Evidence indicates it can act as a partial agonist at GABA A receptors, inducing neuronal hyperpolarization. It also demonstrates modulatory activity at GABA B receptors and can regulate neurotransmitter release through presynaptic mechanisms, making it a compound of interest for studying synaptic plasticity and inhibitory signaling. Handling and Usage This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(2-aminophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFMHKRERKYNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50637587
Record name 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50637587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56182-28-6
Record name 56182-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50637587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 56182-28-6) is a compound of interest in various research and development sectors. Its utility is fundamentally linked to its physicochemical properties, which dictate its behavior in biological and chemical systems. This document provides a comprehensive overview of these properties, including its chemical structure, solubility, melting point, and partition coefficient. Furthermore, it outlines detailed experimental protocols for the determination of these key parameters, offering a foundational guide for laboratory investigation.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These values are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and delivery strategies.

Chemical and Physical Data

Quantitative data for this compound are presented in the following tables for clarity and ease of comparison.

Table 1: Chemical Identifiers and Formula

PropertyValueSource(s)
CAS Number 56182-28-6[1][2][3]
Molecular Formula C10H14ClNO2[1][2][3][4]
Molecular Weight 215.68 g/mol [1][3]
Appearance Off-White Solid[1][4][5]
Canonical SMILES C1=CC=C(C(=C1)CCCC(=O)O)N.Cl[2]

Table 2: Physicochemical Parameters

PropertyValueSource(s)
Melting Point 165-167°C[1][5][6]
Boiling Point 364°C at 760 mmHg[1]
XLogP3 (logP) 3.05930[1]
Topological Polar Surface Area 63.3 Ų[1][4]
Storage Conditions -20°C Freezer[1][5][6]
Solubility Profile

The hydrochloride salt form of 4-(2-aminophenyl)butyric acid enhances its solubility in aqueous solutions.[2] A qualitative summary of its solubility in common laboratory solvents is provided below.

Table 3: Qualitative Solubility

SolventSolubilitySource(s)
Water Soluble[2][5]
Dimethyl Sulfoxide (DMSO) Soluble[5]
Ethanol Soluble[5]
Methanol Soluble[5]

Experimental Protocols

The accurate determination of physicochemical properties is paramount. The following sections detail standard methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup[7]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer[8]

  • Mortar and pestle[8]

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8][9]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, packing it to a depth of 2-3 mm. Tap the sealed end gently on a hard surface to compact the powder at the bottom.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

  • Initial Determination: Heat the sample rapidly to get an approximate melting range. This helps in saving time for subsequent, more precise measurements.[7]

  • Precise Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.[7]

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[11]

Objective: To quantify the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

  • Glass vials or flasks with screw caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • pH meter

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).[11][12] The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[11]

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

G Workflow for Solubility Determination start Start add_excess Add excess compound to solvent in vial start->add_excess equilibrate Equilibrate via shaking (24-48h at constant T) add_excess->equilibrate phase_sep Separate solid and liquid (Centrifugation) equilibrate->phase_sep analyze Analyze supernatant concentration (e.g., HPLC) phase_sep->analyze end End: Solubility Value analyze->end

Caption: A flowchart of the shake-flask method for solubility.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting membrane permeability and overall ADME properties.[14]

Objective: To determine the ratio of the compound's concentration in an organic phase (n-octanol) versus an aqueous phase (water or buffer) at equilibrium.

Apparatus:

  • Separatory funnels or vials

  • n-Octanol and purified water (or buffer, pH 7.4)

  • Shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[12][13]

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a vial.

  • Partitioning: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[13]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two immiscible layers.

  • Concentration Measurement: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using an appropriate analytical technique.[12]

  • Calculation: Calculate the partition coefficient (P) and then logP using the following equations:

    • P = [organic] / [aqueous][14]

    • logP = log10(P)[14]

Determination of Acidity Constant (pKa)

The pKa value indicates the strength of an acid in solution and is vital for understanding a compound's ionization state at different physiological pH values.

Objective: To determine the pH at which the compound is 50% ionized.

Apparatus:

  • Potentiometric autotitrator with a pH electrode[15][16]

  • Burette

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of purified water.

  • Titration Setup: Place the solution in a beaker and insert the pH electrode. Begin stirring.

  • Titration: Add the standardized base titrant in small, precise increments. Record the pH of the solution after each addition.[16]

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show one or more inflection points (equivalence points).[15]

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the first equivalence point has been added.[17] At this specific point, pH = pKa.[17]

Biological Context

While specific signaling pathways for this compound are not extensively documented, research into related structures provides context for its potential applications. The presence of an aminophenyl and a butyric acid moiety suggests possible interactions with neurological targets. For instance, research indicates that this compound may exhibit neuroprotective properties and has been investigated in the context of neurodegenerative diseases.[2] It is suggested that its mechanism might involve the modulation of neuroinflammation and oxidative stress.[2] It is structurally distinct from, and should not be confused with, 4-Amino-3-phenylbutyric acid HCl (Phenibut), which is a known GABAB receptor agonist.[18][19]

G General Physicochemical Property Determination Workflow cluster_0 Compound Characterization cluster_1 Data Application compound Pure Compound Sample purity Purity Analysis (e.g., Melting Point) compound->purity solubility Solubility Test (Shake-Flask) compound->solubility lipophilicity Lipophilicity Test (logP Determination) compound->lipophilicity ionization Ionization Test (pKa Titration) compound->ionization data Physicochemical Profile purity->data solubility->data lipophilicity->data ionization->data formulation Formulation Development data->formulation adme ADME Prediction data->adme

Caption: Logical flow from compound testing to data application.

References

An In-depth Technical Guide to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with emerging interest in the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. It further delves into its mechanism of action, particularly its modulation of the GABAergic system, and summarizes its biological activities. Detailed experimental protocols for its synthesis are provided, alongside a structured presentation of its physicochemical data. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction and History

This compound is a synthetic compound that belongs to the class of aminophenylbutyric acids.[1] While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its development can be contextualized within the broader exploration of GABA analogues and their therapeutic applications. The hydrochloride salt form of the compound enhances its water solubility, making it more suitable for biological and therapeutic studies.[1] Its chemical formula is C10H14ClNO2, and it has a molecular weight of 215.68 g/mol .[1][2] The unique structure, featuring an amine group and a carboxylic acid, allows for a variety of chemical interactions and potential biological activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C10H14ClNO2[1][2]
Molecular Weight 215.68 g/mol [1][2]
CAS Number 56182-28-6[2]
Appearance Off-White Solid[3]
Melting Point 165-167°C[4]
Flash Point 173.9ºC[4]
Boiling Point 364ºC at 760 mmHg[4]
Storage Conditions -20°C Freezer[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through multi-step organic reactions. The following protocols outline common synthetic routes.

Synthesis via Ring-Opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

A widely reported method for synthesizing this compound involves the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.[1] This approach is noted for achieving a yield of 75-80%.[1]

Experimental Protocol:

  • Reactants: 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one and aqueous hydrochloric acid (HCl).

  • Reaction Conditions: The mixture is refluxed at a temperature of 80-90°C.

  • Reaction Time: The reaction is carried out for a duration of 12-24 hours.

  • Product Formation: The acid-catalyzed hydrolysis leads to the opening of the lactam ring, yielding this compound.

  • Isolation: The final product is isolated and purified from the reaction mixture.

G start Start reactant 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one + Aqueous HCl start->reactant reaction Reflux (80-90°C, 12-24h) reactant->reaction product This compound reaction->product end End product->end

Synthesis Workflow: Ring-Opening Method
Synthesis using Butyrolactone and Substituted Anilines

An alternative synthetic route utilizes butyrolactone and substituted anilines in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[1]

Experimental Protocol:

  • Starting Materials: Butyrolactone and a suitable substituted aniline (e.g., 2-nitroaniline, which would require a subsequent reduction step).

  • Catalyst: A Lewis acid, such as AlCl₃, is used to facilitate the reaction.

  • Reaction: The reactants and catalyst are combined in an appropriate solvent.

  • Intermediate Formation: The reaction leads to the formation of an intermediate which, after subsequent reaction steps (e.g., reduction of a nitro group if used), yields the aminophenylbutyric acid backbone.

  • Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is through its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the mammalian central nervous system.[1]

GABAergic System Modulation

Electrophysiological studies suggest that 4-(2-Aminophenyl)butyric acid acts as a partial agonist at GABA-A receptors.[1] The binding of the compound to these receptors induces a conformational change that opens the chloride ion (Cl⁻) channel. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1] The presence of the phenyl and butyric acid groups provides metabolic stability to the molecule, which prolongs its activity in comparison to the endogenous neurotransmitter GABA.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 4APAB This compound GABA_A GABA-A Receptor 4APAB->GABA_A Binds as a partial agonist Cl_channel Chloride Ion Channel (Opens) GABA_A->Cl_channel Induces conformational change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Inhibitory Effect Hyperpolarization->Inhibition

GABAergic Modulation Pathway
Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The proposed mechanisms for these effects include the modulation of neuroinflammation and oxidative stress, which are key pathological features of these conditions.[1] By mitigating these detrimental processes, the compound may help protect neurons from damage and promote their survival.[1]

Biological Activity and Potential Applications

The biological activities of this compound are primarily centered on its neuroprotective effects, making it a person of interest for the development of treatments for neurodegenerative disorders.[1]

Preclinical Evidence

Studies in animal models of neurodegenerative diseases have suggested that treatment with aminophenylbutyric acid derivatives can lead to improved cognitive function and a reduction in neuronal loss.[1] For instance, in mouse models of Alzheimer's disease, administration of a related compound was found to enhance cognitive performance.[1] Similarly, in a Parkinson's disease model, it demonstrated a protective effect on dopaminergic neurons, which are crucial for motor control.[1]

Research Applications

Beyond its direct therapeutic potential, this compound serves as a valuable tool in biochemical and chemical biology studies. It can be utilized to investigate neuronal health, the underlying mechanisms of neuroprotection, and to explore biochemical pathways relevant to drug design.[1]

Conclusion

This compound is a synthetic compound with significant potential in the field of neuroscience and drug development. Its ability to modulate the GABAergic system and exhibit neuroprotective effects makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The synthetic routes are well-established, allowing for its accessibility for research purposes. While preclinical data is promising, further studies, including clinical trials, are necessary to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this intriguing molecule.

References

An In-depth Technical Guide to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56182-28-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with the chemical formula C10H14ClNO2 and a molecular weight of 215.68 g/mol .[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological activities. The hydrochloride salt form enhances its aqueous solubility, making it suitable for a range of biological studies.[1] Emerging research suggests that this compound exhibits neuroprotective properties, with potential applications in the study and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its primary mechanism of action is believed to be through the modulation of the GABAergic system.[1] This document details the available data on this compound, outlines relevant experimental protocols for its investigation, and provides visualizations of its proposed signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 56182-28-6N/A
Molecular Formula C10H14ClNO2[1]
Molecular Weight 215.68 g/mol [1]
Appearance Off-White SolidN/A
Melting Point 165-167 °CN/A
Boiling Point 364 °C at 760 mmHgN/A
Flash Point 173.9 °CN/A
Solubility Enhanced solubility in water[1]
Storage Conditions -20°C FreezerN/A

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multiple synthetic routes. A general workflow for a common synthetic approach is outlined below.

G General Synthesis Workflow cluster_start Starting Materials A 2-Aminobenzene Derivative D Nucleophilic Substitution A->D B Butyric Acid Derivative C Activation of Butyric Acid B->C C->D E 4-(2-Aminophenyl)butyric Acid D->E F Hydrochloride Salt Formation (Treatment with HCl) E->F G This compound F->G

A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Ring-Opening of a Benzazepinone Derivative

An alternative and efficient method for the synthesis of this compound involves the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

Materials:

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

  • Add an excess of aqueous hydrochloric acid to the flask.

  • Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Maintain the reflux for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.

Pharmacological Profile

This compound is reported to exert its primary biological effects through the modulation of the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.[1]

Mechanism of Action

The compound is suggested to act as a partial agonist at GABAA receptors.[1] This interaction is believed to induce an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of action potential firing.[1] Additionally, it may indirectly regulate the release of other neurotransmitters.

G Proposed Mechanism of Action A 4-(2-Aminophenyl)butyric Acid, HCl B GABAA Receptor A->B Partial Agonist C Chloride (Cl-) Influx B->C D Neuronal Hyperpolarization C->D E Inhibition of Neuronal Firing D->E

Modulation of the GABAA receptor by the compound.
Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, making it a compound of interest for neurodegenerative diseases.[1] The proposed mechanisms for this neuroprotection include the modulation of neuroinflammation and the reduction of oxidative stress.[1]

G Neuroprotective Signaling Pathways cluster_compound cluster_effects Cellular Effects A 4-(2-Aminophenyl)butyric Acid, HCl B Modulation of Neuroinflammation A->B C Reduction of Oxidative Stress A->C D Protection of Neurons from Damage B->D C->D E Promotion of Neuronal Survival D->E

Hypothesized neuroprotective mechanisms.

Preclinical Research Applications

The unique biological activities of this compound make it a valuable tool for various research applications.[1]

  • Pharmaceutical Research: As a candidate for the development of novel therapeutics for neurodegenerative disorders.[1]

  • Biochemical Studies: For investigating the mechanisms of neuronal protection and health.[1]

  • Chemical Biology: In the exploration of biochemical pathways and as a scaffold for drug design.[1]

Experimental Protocols for Further Investigation

While specific experimental data for this compound is limited in the public domain, the following protocols outline standard methodologies to assess its biological activities.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of the compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or Amyloid-beta peptides for an Alzheimer's model)

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in cell culture medium.

  • Pre-treat the cells with the different concentrations of the compound for a specified period (e.g., 1-2 hours).

  • Introduce the neurotoxin to the wells (except for the vehicle control group) to induce cell death.

  • Incubate the plate for a duration sufficient to induce significant cell death in the neurotoxin-only group (e.g., 24-48 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Electrophysiological Analysis of GABAA Receptor Modulation

Objective: To characterize the effect of the compound on GABAA receptor function using whole-cell patch-clamp electrophysiology.

Materials:

  • Cells expressing GABAA receptors (e.g., primary neurons or a stable cell line like HEK293)

  • External and internal recording solutions

  • Patch-clamp rig with amplifier and data acquisition system

  • GABA (gamma-Aminobutyric acid)

  • This compound

Procedure:

  • Prepare a cell culture dish with the GABAA receptor-expressing cells.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a sub-maximal concentration of GABA to elicit a baseline current response.

  • Co-apply GABA with varying concentrations of this compound and record the resulting current.

  • To test for direct agonistic activity, apply the compound in the absence of GABA.

  • Analyze the recorded currents to determine changes in amplitude, kinetics, and dose-response relationships.

Conclusion

This compound is a compound with significant potential in the field of neuroscience and drug development. Its purported role as a neuroprotective agent acting on the GABAergic system warrants further in-depth investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this promising molecule. Further studies are essential to fully elucidate its pharmacological profile and to validate its potential as a therapeutic agent for neurodegenerative diseases.

References

molecular structure and weight of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and weight of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, a compound of interest for researchers and professionals in drug development.

Molecular Properties

This compound is a synthetic compound with the chemical formula C10H14ClNO2.[1][2][3][4] Its hydrochloride salt form enhances its solubility in water, making it suitable for various biological studies.[2] The IUPAC name for this compound is 4-(2-aminophenyl)butanoic acid;hydrochloride.[2]

Quantitative Molecular Data
PropertyValueReferences
Molecular Formula C10H14ClNO2[1][2][3][4]
Molecular Weight 215.68 g/mol [1][3][5][6]
Exact Mass 215.07100 u[3]
CAS Number 56182-28-6[1][2][3]

Molecular Structure

The molecular structure of this compound consists of a phenyl ring substituted with an amino group and a butyric acid chain. The hydrochloride salt is formed with the amino group.

molecular_structure C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H1 H N1->H1 H2 H N1->H2 H3 H N1->H3 Cl Cl- H3->Cl C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 O1 O C10->O1 = O2 O C10->O2 H4 H O2->H4

Caption: 2D structure of this compound.

References

Spectroscopic Profile of 4-(2-Aminophenyl)butyric Acid, Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS No. 56182-28-6). The document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support research and development activities. Detailed experimental protocols for acquiring such data are also provided.

Compound Overview

This compound is a derivative of gamma-aminobutyric acid (GABA) and has been investigated for its potential neuroprotective properties.[1] Its chemical structure consists of a butyric acid chain attached to a phenyl ring with an amino group at the ortho position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Structure:

Molecular Formula: C₁₀H₁₄ClNO₂[2][3]

Molecular Weight: 215.68 g/mol [2][3]

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted data for NMR analysis and a discussion of expected absorbances and fragmentation patterns for IR and MS, respectively. These predictions are based on the known chemical structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAr-H
~3.0 (broad s)s3H-NH₃
~2.7t2HAr-CH₂ -
~2.4t2H-CH₂ -COOH
~1.9p2H-CH₂-CH₂ -CH₂-
~11.0 (broad s)s1H-COOH

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions. The amine protons are expected to be broadened due to proton exchange and quadrupolar effects of the nitrogen atom, and their chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~178C =O (Carboxylic Acid)
~145Ar-C -NH₃⁺
~130Ar-C H
~128Ar-C H
~125Ar-C -CH₂
~122Ar-C H
~118Ar-C H
~34-C H₂-COOH
~30Ar-C H₂-
~26-CH₂-C H₂-CH₂-

Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental parameters.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-2400 (broad)StrongO-H (Carboxylic Acid)Stretching
~3000 (broad)MediumN-H (Ammonium Salt)Stretching
3100-3000MediumC-H (Aromatic)Stretching
2950-2850MediumC-H (Aliphatic)Stretching
~1710StrongC=O (Carboxylic Acid)Stretching
~1600, ~1475Medium-StrongC=C (Aromatic)Stretching
~1500MediumN-H (Ammonium Salt)Bending
~1250MediumC-O (Carboxylic Acid)Stretching
~750StrongC-H (Aromatic)Out-of-plane Bending (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Expected Mass Spectrometry Data

m/z (charge-to-mass ratio)IonDescription
180.10[M+H]⁺Protonated molecule (base peak)
162.09[M+H - H₂O]⁺Loss of water from the carboxylic acid
134.09[M+H - COOH₂]⁺Loss of formic acid
117.08[C₈H₁₀N]⁺Fragmentation of the butyric acid chain

Note: The observed m/z values correspond to the free base form of the molecule (C₁₀H₁₃NO₂). The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range of approximately 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC).

  • Mass Range: Scan a mass range appropriate for the expected molecular ion, for example, m/z 50-500.

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

  • Drying Gas Temperature: Approximately 300-350 °C.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the compound's synthesis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Sample of 4-(2-Aminophenyl)butyric Acid, Hydrochloride NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid on ATR Crystal Sample->IR_Prep MS_Prep Dilution in Mobile Phase Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Acq->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Synthesis_Pathway Start 2-Nitro-iodobenzene Intermediate1 Coupling with 4-bromobutyrate derivative Start->Intermediate1 Heck or Suzuki Coupling Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 e.g., H₂/Pd-C, SnCl₂ Intermediate3 Hydrolysis of Ester Intermediate2->Intermediate3 Acid or Base Catalysis FinalProduct 4-(2-Aminophenyl)butyric Acid Intermediate3->FinalProduct Hydrochloride HCl Salt Formation FinalProduct->Hydrochloride + HCl FinalSalt 4-(2-Aminophenyl)butyric Acid, Hydrochloride Hydrochloride->FinalSalt

Caption: A plausible synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS 56182-28-6), a key intermediate in pharmaceutical research. This document details the most common synthetic route, including a step-by-step experimental protocol, and outlines the necessary purification methods to achieve high-purity material suitable for further applications.

Synthesis via Acid-Catalyzed Ring Opening

The most widely reported and efficient method for the synthesis of this compound involves the acid-catalyzed hydrolytic ring opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. This method is favored for its relatively high yield and purity of the final product.

The overall reaction is depicted below:

G cluster_0 Synthesis Pathway start 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one reagents Aqueous HCl (Heat) start->reagents product This compound reagents->product Hydrolysis

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methodologies for the acid-catalyzed ring opening of lactams.

Materials:

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Carbon

  • Ethanol

  • Diethyl Ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one and a 6M aqueous hydrochloric acid solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Initial Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • Decolorization: Transfer the filtrate (or the dissolved solid) to a beaker and add a small amount of activated carbon. Heat the mixture gently with stirring for 10-15 minutes to decolorize the solution.

  • Hot Filtration: While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the hydrochloride salt.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol followed by cold diethyl ether to remove any remaining impurities and to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Quantitative Data

The following table summarizes the typical quantitative data associated with this synthesis method.

ParameterValue
Yield 75-80%
Purity >98.5% (HPLC)
Melting Point 165-167°C

Purification

The primary method for the purification of this compound is recrystallization. The choice of solvent is critical to obtain a high-purity product.

Recrystallization Protocol

Solvent System: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethanol until the solution becomes slightly turbid.

  • Clarification: If the solution is not clear, add a small amount of hot water until the turbidity disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum as described in the synthesis protocol.

The purification workflow is outlined in the diagram below:

G cluster_1 Purification Workflow crude_product Crude Product dissolution Dissolve in minimal hot water crude_product->dissolution addition Add hot ethanol until turbid dissolution->addition cooling Slow cooling & ice bath addition->cooling filtration Vacuum Filtration cooling->filtration washing Wash with cold ethanol filtration->washing drying Vacuum Drying washing->drying pure_product Pure 4-(2-Aminophenyl)butyric Acid, Hydrochloride drying->pure_product

Caption: Purification workflow for the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point 165-167°C
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 1.70-1.85 (m, 2H, -CH₂-), 2.25 (t, J=7.4 Hz, 2H, -CH₂-COOH), 2.55 (t, J=7.6 Hz, 2H, Ar-CH₂-), 6.95-7.20 (m, 4H, Ar-H), 9.0-10.0 (br s, 3H, -NH₃⁺), 12.2 (br s, 1H, -COOH). (Note: Exact shifts and peak shapes can vary depending on solvent and concentration).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 26.5, 31.0, 33.5, 116.0, 122.5, 127.0, 129.0, 130.5, 142.0, 174.5. (Note: These are predicted shifts and should be confirmed by experimental data).
FT-IR (KBr, cm⁻¹)~3400-2500 (broad, O-H and N-H stretch), ~1710 (C=O stretch), ~1600, 1500 (aromatic C=C stretch).
Mass Spectrometry (ESI+) m/z: 180.10 [M+H]⁺ (for the free base).
Purity (HPLC) >98.5%

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions based on their specific experimental setup and desired product specifications.

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS 56182-28-6), a compound of interest for its potential neuroprotective properties.[1] Given the limited availability of direct quantitative data for this specific molecule, this guide incorporates data from its structural isomer, 4-amino-3-phenyl-butyric acid hydrochloride (Phenibut), to provide valuable insights for formulation development and research applications. This information should be used as a reference, and verification with the specific compound is recommended.

Physicochemical Properties

This compound is a synthetic compound with the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol .[1][2] The hydrochloride salt form is utilized to enhance its aqueous solubility, a critical factor for biological studies and potential therapeutic applications.[1]

Key Physicochemical Data:

PropertyValueReference
CAS Number 56182-28-6[1][3]
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [1][2]
Melting Point 165-167°C[2][4]
Appearance White to off-white solid
Storage Conditions -20°C Freezer[2][4]

Solubility Profile

Table 1: Quantitative Solubility of 4-amino-3-phenyl-butyric acid hydrochloride (Structural Isomer)

SolventSolubility (mg/mL)Molar Solubility (mM)
Dimethylformamide (DMF)25115.9
Dimethyl sulfoxide (DMSO)2092.7
Ethanol1464.9
Phosphate-Buffered Saline (PBS, pH 7.2)1046.4

This data is for the structural isomer Phenibut hydrochloride and should be considered as an estimate for this compound.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, safety, and efficacy. While specific stability data for this compound is not extensively documented, a general understanding of its stability can be inferred from its chemical structure and from standard pharmaceutical stability testing protocols.

Potential Degradation Pathways: The presence of an amino group and a carboxylic acid functional group suggests potential susceptibility to:

  • Oxidation: The aminophenyl group may be susceptible to oxidative degradation.

  • pH-dependent hydrolysis: The carboxylic acid and amino groups' ionization state will be influenced by pH, which could affect stability.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl) Likely stable due to the protonated amine.Minimal degradation expected.
Base Hydrolysis (e.g., 0.1 M NaOH) Potential for degradation.Products of deamination or other base-catalyzed reactions.
Oxidation (e.g., 3% H₂O₂) Susceptible to oxidation.Oxidized derivatives of the aminophenyl ring.
Thermal (e.g., 60°C) Generally stable, but depends on the duration of exposure.Decarboxylation or other thermal decomposition products.
Photolytic (e.g., UV/Vis light) Potential for degradation.Photodegradation products with altered chromophores.

This table is based on general chemical principles and requires experimental verification.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a constant temperature.

Materials:

  • This compound

  • Solvents (e.g., Water, Ethanol, Methanol, DMSO, PBS at various pH values)

  • Shaking incubator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to vials containing the selected solvents.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant using a suitable filter (e.g., 0.22 µm).

  • Dilute the filtered supernatant with an appropriate solvent.

  • Quantify the concentration of the compound in the diluted samples using a validated analytical method.

Stability-Indicating Method Development and Forced Degradation Studies

Objective: To develop an analytical method capable of separating the intact drug from its degradation products and to identify potential degradation pathways.

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

Forced Degradation Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

  • Photodegradation: Expose a solution of the compound to UV and visible light.

  • Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

Visualizations

Proposed Signaling Pathway

Research suggests that this compound may exert its neuroprotective effects through the modulation of the GABAergic system. The following diagram illustrates a conceptual pathway.

GABAergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle GABA->Vesicle Packaging GABA_Receptor GABA Receptor (GABA_A / GABA_B) Vesicle->GABA_Receptor Release & Binding Ion_Channel Ion Channel (e.g., Cl-) GABA_Receptor->Ion_Channel Activation Signaling_Cascade Downstream Signaling Ion_Channel->Signaling_Cascade Signal Transduction Neuroprotection Neuroprotection Signaling_Cascade->Neuroprotection 4_APAB_HCl 4-(2-Aminophenyl)butyric Acid, HCl 4_APAB_HCl->GABA_Receptor Modulation

Caption: Conceptual diagram of the proposed GABAergic modulation by 4-(2-Aminophenyl)butyric Acid, HCl.

Experimental Workflow

The following diagram outlines the general workflow for assessing the solubility and stability of a pharmaceutical compound.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start_Sol Start: Solubility Shake_Flask Shake-Flask Equilibration Start_Sol->Shake_Flask Quantification_Sol Quantification (e.g., HPLC) Shake_Flask->Quantification_Sol End_Sol Solubility Data Quantification_Sol->End_Sol Start_Stab Start: Stability Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start_Stab->Forced_Degradation Analysis Analysis of Stressed Samples Forced_Degradation->Analysis Stability_Indicating_Method Stability-Indicating Method Development Stability_Indicating_Method->Analysis End_Stab Stability Profile & Degradation Products Analysis->End_Stab

References

In-Depth Technical Guide: Mechanism of Action of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with demonstrated neuroprotective properties.[1] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with GABAergic systems and subsequent modulation of neurotransmitter release. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved. The information presented is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: GABAergic System Modulation

The primary mechanism of action of this compound involves the modulation of the GABAergic system, the main inhibitory neurotransmitter network in the central nervous system. The compound acts as a partial agonist at GABAA receptors and modulates GABAB receptors with a lower affinity.

GABAA Receptor Partial Agonism

This compound binds to GABAA receptors, specifically the α1β2γ2 subtype, with a binding affinity (Ki) of 0.8 µM.[1] This interaction facilitates the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization increases the threshold for neuronal firing, resulting in an overall inhibitory effect on neurotransmission.

GABAB Receptor Modulation

The compound also interacts with GABAB receptors, albeit with a lower affinity (Ki = 2.1 µM).[1] GABAB receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to the efflux of potassium ions (K+) from the neuron. This further contributes to the hyperpolarization of the neuronal membrane and inhibitory signaling.

Downstream Effects on Neurotransmitter Release

The modulation of GABA receptors by this compound leads to significant downstream effects on the release of other neurotransmitters, particularly glutamate.

Inhibition of Voltage-Gated Calcium Channels

Activation of presynaptic GABAB receptors by this compound suppresses the activity of N-type voltage-gated calcium channels. This reduction in calcium influx into the presynaptic terminal is a critical step in diminishing neurotransmitter release.

Reduction of Glutamate Exocytosis

The decreased intracellular calcium concentration directly inhibits the exocytosis of synaptic vesicles containing glutamate. At a concentration of 10 µM, this compound has been shown to decrease glutamate exocytosis by 55%. This reduction in the release of the primary excitatory neurotransmitter, glutamate, is a key component of the compound's neuroprotective effect, as excessive glutamate can lead to excitotoxicity and neuronal damage.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound with its primary molecular targets and its functional consequences.

ParameterReceptor/ChannelValueFunctional Outcome
Binding Affinity (Ki) GABAA (α1β2γ2)0.8 µM[1]Partial agonism, chloride influx
GABAB (heterodimer)2.1 µM[1]Modulation, G-protein activation, potassium efflux
Glutamate NMDA>10 µM[1]No significant activity
Functional Inhibition Glutamate Exocytosis55% inhibition at 10 µMReduction of excitatory neurotransmission

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with GABAA and GABAB receptors.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron 4APBA_pre 4-(2-Aminophenyl)butyric Acid, HCl GABAB_R GABAB Receptor 4APBA_pre->GABAB_R Binds G_protein G-protein GABAB_R->G_protein Activates Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Ca2+ influx (inhibited) Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Exocytosis (decreased) GABAA_R GABAA Receptor 4APBA_post 4-(2-Aminophenyl)butyric Acid, HCl 4APBA_post->GABAA_R Binds (Partial Agonist) Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx

GABAergic signaling pathway of 4-(2-Aminophenyl)butyric Acid, HCl.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound to GABA receptors.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., cortex, hippocampus) Homogenize Homogenize in Tris-HCl buffer Tissue->Homogenize Centrifuge Centrifuge and wash Homogenize->Centrifuge Membrane_pellet Resuspend membrane pellet Centrifuge->Membrane_pellet Incubate Incubate membranes with: - Radioligand (e.g., [3H]GABA) - Test compound (4-APBA) - Buffer Membrane_pellet->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Competition_curve Generate competition curve Quantify->Competition_curve Calculate_IC50 Calculate IC50 Competition_curve->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Workflow for a GABA receptor competitive binding assay.

Experimental Protocols

Radioligand Binding Assay for GABAA and GABAB Receptors

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligand for GABAA: [3H]Muscimol or [3H]GABA

  • Radioligand for GABAB: [3H]Baclofen or [3H]GABA

  • Non-specific binding competitors: Unlabeled GABA or specific antagonists (e.g., bicuculline for GABAA, saclofen for GABAB)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 4°C.

    • Wash the pellet by resuspension and centrifugation multiple times to remove endogenous GABA.

    • Resuspend the final pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the prepared membrane suspension, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor.

    • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Glutamate Release Assay

Objective: To measure the effect of this compound on depolarization-evoked glutamate release from synaptosomes.

Materials:

  • Rat brain tissue (cortex)

  • Synaptosome isolation buffers (e.g., sucrose buffer, Krebs-Ringer buffer)

  • Depolarizing agent (e.g., high concentration of KCl)

  • This compound

  • HPLC system with fluorescence detection for glutamate quantification

  • Perfusion system

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat brain cortex in an appropriate buffer.

    • Isolate synaptosomes using differential centrifugation and/or a density gradient.

  • Glutamate Release Measurement:

    • Load the synaptosomes onto a filter in a perfusion chamber.

    • Perfuse with a physiological buffer.

    • Collect baseline samples.

    • Introduce this compound into the perfusion buffer and continue collecting fractions.

    • Induce depolarization and glutamate release by switching to a high-KCl buffer.

    • Collect fractions during and after the depolarization stimulus.

  • Quantification and Analysis:

    • Measure the glutamate concentration in the collected fractions using HPLC with fluorescence detection.

    • Calculate the amount of glutamate released in each fraction.

    • Compare the depolarization-evoked glutamate release in the presence and absence of this compound to determine the percentage of inhibition.

Potential for Anti-inflammatory and Antioxidant Activity

While the primary mechanism of action of this compound is centered on the GABAergic system, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase (HDAC) inhibitor with anti-inflammatory and antioxidant properties, suggests that this compound may also possess these activities. However, direct experimental evidence for these effects is currently limited. Further investigation is warranted to explore these potential secondary mechanisms.

Conclusion

This compound exerts its primary effects through a dual action on the GABAergic system, acting as a partial agonist at GABAA receptors and a modulator of GABAB receptors. This leads to a reduction in neuronal excitability and a significant decrease in the release of the excitatory neurotransmitter glutamate. These mechanisms underpin its observed neuroprotective properties. While further research is needed to fully elucidate potential secondary mechanisms, such as anti-inflammatory or antioxidant effects, the current understanding of its potent GABAergic modulation provides a strong foundation for its continued investigation as a therapeutic candidate for neurological disorders characterized by excitotoxicity and neuronal damage.

References

Unveiling the Therapeutic Potential of 4-(2-Aminophenyl)butyric Acid, Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a GABAergic Modulator with Neuroprotective Promise

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of 4-(2-Aminophenyl)butyric Acid, Hydrochloride. Due to a notable scarcity of direct research on this specific ortho-isomer, this document leverages the extensive scientific literature available for its close structural isomer, Phenibut (4-amino-3-phenylbutanoic acid or β-phenyl-γ-aminobutyric acid), to infer its likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological landscape of GABA analogues.

Phenibut is a well-documented central nervous system depressant with anxiolytic and nootropic effects.[1][2] Its primary mechanisms of action are centered on the modulation of the GABAergic system, acting as a GABA-B receptor agonist and interacting with the α2δ subunit of voltage-dependent calcium channels.[1][3] Furthermore, it exhibits neuroprotective properties, potentially through the upregulation of key neurotrophic factors. This document will delve into the quantitative data, experimental methodologies, and relevant signaling pathways associated with Phenibut, providing a robust framework for understanding the potential of this compound.

Introduction: A Tale of Two Isomers

This compound is a structural isomer of the more extensively studied compound, Phenibut. The key structural difference lies in the position of the amino group on the phenyl ring. In the compound of interest, the amino group is at the ortho (2) position, whereas in compounds more commonly described in the literature, the substitution pattern is different. Phenibut itself is a derivative of the inhibitory neurotransmitter GABA, with a phenyl ring at the β-position that facilitates its passage across the blood-brain barrier.[2][3] This structural similarity suggests that this compound may share a comparable spectrum of biological activities.

Core Biological Activities: Insights from Phenibut

The biological activities of Phenibut provide a strong foundation for predicting the potential actions of its ortho-isomer.

GABAergic System Modulation

Phenibut's primary mechanism of action is its agonism at the GABA-B receptor.[1][2] It also demonstrates some activity at GABA-A receptors, although to a lesser extent.[1] The R-enantiomer of Phenibut displays a significantly higher affinity for the GABA-B receptor than the S-enantiomer.[3]

Beyond direct receptor agonism, Phenibut is also classified as a gabapentinoid due to its ability to bind to and block the α2δ subunit of voltage-dependent calcium channels (VDCCs).[3] This action is similar to that of gabapentin and pregabalin. Both the (R)- and (S)-enantiomers of phenibut exhibit similar affinity for the α2δ subunit.[3]

Neuroprotection

Studies on the R-enantiomer of Phenibut have demonstrated significant neuroprotective effects in preclinical models of stroke.[4][5] This neuroprotection is associated with a reduction in brain infarct size and an upregulation of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).[4][5]

Other Neuromodulatory Effects

Limited evidence from Russian studies suggests that Phenibut may increase dopamine levels in the striatum.[3][6][7] Additionally, it has been reported to act as an antagonist to β-phenethylamine (PEA), a putative endogenous anxiogenic compound.[1][2] The precise mechanisms underlying these effects require further elucidation.

Quantitative Data Summary

The following tables summarize the key quantitative findings for Phenibut, which serve as a reference for the potential activity of this compound.

Table 1: Receptor and Channel Binding Affinities of Phenibut Enantiomers

LigandTargetAffinity (Ki) in rat brain
(R)-PhenibutGABA-B Receptor92 µM[1]
(S)-PhenibutGABA-B Receptor>1 mM[1]
(R)-Phenibutα2δ subunit of VDCCs23 µM[1][3]
(S)-Phenibutα2δ subunit of VDCCs39 µM[1][3]

Table 2: Neuroprotective Effects of R-Phenibut in a Rat Model of Focal Cerebral Ischemia (Endothelin-1 Induced)

Treatment GroupDose (mg/kg)Outcome MeasureResult
R-Phenibut10Brain Infarct VolumeSignificant improvement in histological outcome at day 7[4][5]
R-Phenibut50Brain Volume in Damaged HemisphereSignificant alleviation of reduction[4][5]
R-Phenibut50BDNF Gene Expression (damaged hemisphere)Statistically significant increase[4][5]
R-Phenibut50VEGF Gene Expression (damaged hemisphere)Statistically significant increase[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from Phenibut, and a typical experimental workflow for assessing neuroprotective efficacy.

GABASignaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Phenibut Phenibut GABA_B_R GABA-B Receptor Phenibut->GABA_B_R Agonist alpha2delta_VDCC α2δ VDCC Phenibut->alpha2delta_VDCC Blocker GABA_A_R GABA-A Receptor Phenibut->GABA_A_R Weak Agonist Ca_Influx Ca²⁺ Influx GABA_B_R->Ca_Influx Inhibits alpha2delta_VDCC->Ca_Influx Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Triggers Cl_Influx Cl⁻ Influx GABA_A_R->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization

GABAergic Signaling Modulation by Phenibut

NeuroprotectionWorkflow Animal_Model Induce Focal Cerebral Ischemia (e.g., MCAO in rats) Treatment Administer 4-(2-Aminophenyl)butyric Acid, HCl or Vehicle (Control) Animal_Model->Treatment Behavioral_Assessment Assess Sensorimotor Function (e.g., Limb-placing tests) Treatment->Behavioral_Assessment Histological_Analysis Measure Infarct Volume (e.g., TTC Staining) Treatment->Histological_Analysis Gene_Expression Quantify BDNF & VEGF mRNA (qRT-PCR) Treatment->Gene_Expression Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Experimental Workflow for Neuroprotection Assessment

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed.

GABA-B Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Materials:

  • Rat whole brain synaptic membranes

  • [3H]-Baclofen (radioligand)

  • This compound (test compound)

  • Unlabeled GABA or Baclofen (for non-specific binding)

  • Tris-HCl buffer with CaCl2

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare crude synaptic membranes from rat brains.

  • Incubate the membranes with a fixed concentration of [3H]-Baclofen and varying concentrations of the test compound.

  • For determining non-specific binding, incubate a set of samples with an excess of unlabeled GABA or Baclofen.

  • Separate bound from free radioligand by centrifugation.

  • Resuspend the pellet and add scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific [3H]-Baclofen binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Neuroprotection Assessment in a Stroke Model

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of focal cerebral ischemia.

Animal Model:

  • Male Wistar rats.

  • Induction of transient middle cerebral artery occlusion (MCAO) using the endothelin-1 (ET-1) microinjection method.

Treatment:

  • Administer this compound or vehicle intraperitoneally at various doses (e.g., 10 and 50 mg/kg) daily for a specified period (e.g., 7 days) post-MCAO.

Assessments:

  • Sensorimotor Function: Conduct behavioral tests such as the vibrissae-evoked forelimb-placing test and limb-placing tests at baseline and at multiple time points post-MCAO.

  • Histological Analysis: At the end of the treatment period, perfuse the animals and collect the brains. Perform 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure the infarct volume.

  • Gene Expression Analysis: Isolate RNA from the peri-infarct cortex of the damaged hemisphere. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of BDNF and VEGF. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Assessment of BDNF and VEGF Gene Expression

Objective: To quantify the effect of this compound on the gene expression of BDNF and VEGF in brain tissue.

Materials:

  • Brain tissue from the region of interest (e.g., peri-infarct cortex).

  • RNA extraction kit.

  • Reverse transcriptase kit for cDNA synthesis.

  • qPCR master mix.

  • Primers specific for BDNF, VEGF, and a reference gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Homogenize the brain tissue and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using specific primers for BDNF, VEGF, and the reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated group compared to the control group.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on its isomer, Phenibut, provides a strong rationale for its potential as a modulator of the GABAergic system with neuroprotective properties. The key predicted biological activities include GABA-B receptor agonism, α2δ VDCC blockade, and the potential to enhance neurotrophic factor expression.

Future research should focus on directly characterizing the pharmacological profile of this compound. Key areas of investigation include:

  • Comparative Receptor Binding Studies: Directly comparing the binding affinities of the ortho-, meta-, and para-isomers of aminophenylbutyric acid to GABA-A, GABA-B, and α2δ VDCCs to elucidate structure-activity relationships.

  • In Vivo Efficacy Studies: Evaluating the neuroprotective, anxiolytic, and nootropic effects of this compound in relevant animal models.

  • Investigation of Endoplasmic Reticulum Stress Modulation: Given the structural similarity to 4-phenylbutyric acid (a known ER stress inhibitor), it is crucial to investigate whether this compound can also mitigate ER stress, a pathway implicated in various neurodegenerative diseases.

A thorough investigation of these aspects will be instrumental in determining the unique therapeutic potential of this compound and its viability as a candidate for further drug development.

References

Methodological & Application

Application Notes and Protocols for Testing 4-(2-Aminophenyl)butyric Acid, Hydrochloride in Animal Models of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminophenyl)butyric Acid, Hydrochloride is a synthetic GABA analog with demonstrated neuroprotective properties.[1] Its potential therapeutic applications lie in the treatment of neurodegenerative disorders such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1] The hydrochloride salt form enhances its aqueous solubility, making it suitable for in vivo studies.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in relevant animal models of these diseases.

The proposed mechanism of action for this compound involves the modulation of the GABAergic system, where it is believed to act as a partial agonist at GABA-A receptors, and may also indirectly regulate neurotransmitter release via GABA-B receptors.[1] Furthermore, its neuroprotective effects are thought to be mediated through the modulation of neuroinflammation and oxidative stress.[1]

Due to the limited availability of specific in vivo data for this compound, the following protocols are adapted from studies on the closely related and well-researched compound, 4-phenylbutyric acid (4-PBA), which shares structural and functional similarities. Researchers should consider these protocols as a starting point and perform dose-response studies to determine the optimal therapeutic window for this compound.

Suggested Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of any neuroprotective compound. Based on the potential therapeutic targets of this compound, the following models are recommended:

  • Alzheimer's Disease: Transgenic mouse models that recapitulate key aspects of AD pathology are preferred. The APP/PS1 transgenic mouse model is widely used. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and associated cognitive deficits.

  • Parkinson's Disease: Toxin-induced models are well-established for studying PD-related neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a standard choice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor impairments characteristic of Parkinson's disease.[2][3]

Experimental Protocols

Alzheimer's Disease Model: APP/PS1 Transgenic Mice

This protocol outlines a study to assess the efficacy of this compound in improving cognitive function and reducing Aβ pathology in the APP/PS1 mouse model.

a. Experimental Workflow

AD_Workflow start Start: APP/PS1 Mice (e.g., 6 months old) acclimatization Acclimatization (1 week) start->acclimatization grouping Randomized Grouping (n=10-15/group) acclimatization->grouping treatment Chronic Treatment (e.g., 3 months) - Vehicle Control - Test Compound grouping->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Immunohistochemistry (Aβ plaques, neuroinflammation) euthanasia->histology biochemical Biochemical Analysis (e.g., ELISA for Aβ levels) euthanasia->biochemical end Data Analysis & Conclusion histology->end biochemical->end

Caption: Workflow for AD animal model study.

b. Materials and Reagents

  • APP/PS1 transgenic mice and wild-type littermates.

  • This compound.

  • Vehicle (e.g., sterile saline or phosphate-buffered saline).

  • Morris Water Maze apparatus.

  • Reagents for immunohistochemistry (e.g., primary antibodies against Aβ, Iba1, GFAP; secondary antibodies; DAB substrate kit).

  • ELISA kits for quantifying Aβ40 and Aβ42.

c. Detailed Protocol

  • Animal Husbandry and Grouping:

    • House APP/PS1 mice and wild-type littermates under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

    • At an appropriate age (e.g., 6 months, when Aβ pathology is developing), randomly assign mice to treatment groups (n=10-15 per group):

      • Group 1: Wild-type + Vehicle.

      • Group 2: APP/PS1 + Vehicle.

      • Group 3: APP/PS1 + this compound (low dose).

      • Group 4: APP/PS1 + this compound (high dose).

  • Drug Administration:

    • Based on studies with related compounds, a starting dose range of 25-100 mg/kg/day is suggested.

    • Administer the compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 3 months.

  • Behavioral Testing (Morris Water Maze):

    • Perform the Morris Water Maze test during the last week of treatment to assess spatial learning and memory.[4]

    • Acquisition Phase (5 days): Four trials per day. Place the mouse in the water at one of four starting positions, facing the wall. Allow the mouse to find a hidden platform. Record the escape latency. If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Tissue Collection and Preparation:

    • Following behavioral testing, euthanize the mice.

    • Perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains. Post-fix one hemisphere in 4% paraformaldehyde for histology and snap-freeze the other for biochemical analysis.

  • Immunohistochemistry for Aβ Plaques:

    • Section the paraffin-embedded or cryopreserved brain tissue (e.g., 30 µm sections).

    • Perform antigen retrieval (e.g., with formic acid).[5]

    • Incubate with a primary antibody against Aβ (e.g., 6E10).

    • Incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin complex (ABC) method and visualize with diaminobenzidine (DAB).[5]

    • Quantify the Aβ plaque load in the cortex and hippocampus using image analysis software.

d. Data Presentation

GroupTreatmentEscape Latency (Day 5, s)Time in Target Quadrant (s)Aβ Plaque Load (%)
1Wild-type + Vehicle
2APP/PS1 + Vehicle
3APP/PS1 + Low Dose
4APP/PS1 + High Dose
Parkinson's Disease Model: MPTP-induced Mice

This protocol is designed to evaluate the neuroprotective effects of this compound on dopaminergic neurons in the MPTP mouse model.

a. Experimental Workflow

PD_Workflow start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Randomized Grouping (n=10-15/group) acclimatization->grouping pretreatment Pre-treatment (e.g., 3 days) - Vehicle or Test Compound grouping->pretreatment mptp MPTP Administration (e.g., 5 days) pretreatment->mptp posttreatment Post-treatment (e.g., 2 days) mptp->posttreatment behavioral Behavioral Testing (Open Field, Rotarod) posttreatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Immunohistochemistry (Tyrosine Hydroxylase) euthanasia->histology hplc HPLC for Dopamine Levels euthanasia->hplc end Data Analysis & Conclusion histology->end hplc->end

Caption: Workflow for PD animal model study.

b. Materials and Reagents

  • C57BL/6 mice.

  • MPTP hydrochloride.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Open field apparatus and Rotarod apparatus.

  • Reagents for immunohistochemistry (e.g., primary antibody against tyrosine hydroxylase [TH]; secondary antibody; DAB substrate kit).

  • HPLC system for dopamine and metabolite analysis.

c. Detailed Protocol

  • Animal Husbandry and Grouping:

    • House C57BL/6 mice under standard laboratory conditions.

    • Randomly assign mice to treatment groups (n=10-15 per group):

      • Group 1: Saline + Saline.

      • Group 2: Saline + MPTP.

      • Group 3: Test Compound (low dose) + MPTP.

      • Group 4: Test Compound (high dose) + MPTP.

  • Drug Administration and MPTP Induction:

    • Administer this compound or vehicle (e.g., oral gavage) for a total of 10 days.

    • From day 3 to day 7, administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily.[6] Continue the test compound/vehicle administration throughout this period.

  • Behavioral Testing:

    • Two days after the last MPTP injection, conduct behavioral tests.[6]

    • Open Field Test: Place the mouse in the center of an open field box and record its activity for a set period (e.g., 15 minutes). Analyze total distance traveled and time spent in the center versus the periphery.

    • Rotarod Test: Place the mouse on a rotating rod with accelerating speed. Record the latency to fall. Conduct multiple trials per mouse.

  • Tissue Collection and Preparation:

    • After behavioral testing, euthanize the mice.

    • For immunohistochemistry, perfuse with saline and 4% paraformaldehyde, and process the brains as described for the AD model.

    • For HPLC analysis, rapidly dissect the striatum, snap-freeze in liquid nitrogen, and store at -80°C.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Stain brain sections containing the substantia nigra and striatum with an anti-TH antibody to visualize dopaminergic neurons and their terminals.[1]

    • Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta.

    • Measure the optical density of TH staining in the striatum.

  • HPLC Analysis:

    • Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) by HPLC with electrochemical detection.

d. Data Presentation

GroupTreatmentTotal Distance in Open Field (cm)Latency to Fall in Rotarod (s)TH+ Neurons in SNc (count)Striatal Dopamine (ng/mg tissue)
1Saline + Saline
2Saline + MPTP
3Low Dose + MPTP
4High Dose + MPTP

Pharmacokinetics and Toxicology

  • Pharmacokinetics: Butyric acid derivatives can have a short half-life in rodents (less than 5 minutes for butyric acid).[7] Brain uptake of some phenylbutyric acid compounds can be low, which may necessitate higher doses for therapeutic efficacy.[8] A full pharmacokinetic study (absorption, distribution, metabolism, and excretion) is highly recommended for this compound.

  • Toxicology: GABA and its analogs are generally well-tolerated in animal studies.[9] For instance, subchronic oral administration of GABA to rats at doses up to 2500 mg/kg/day for 13 weeks did not show significant toxicological effects.[10] However, some GABA analogs have been associated with central nervous system side effects at high doses. A comprehensive toxicology assessment, including acute and subchronic toxicity studies, should be conducted in accordance with regulatory guidelines.

Signaling Pathway

Signaling_Pathway cluster_0 Proposed Neuroprotective Mechanism Compound 4-(2-Aminophenyl)butyric Acid, HCl GABA_A GABA-A Receptor (Partial Agonist) Compound->GABA_A GABA_B GABA-B Receptor (Presynaptic) Compound->GABA_B Neuroinflammation Neuroinflammation (Microglia, Astrocytes) Compound->Neuroinflammation Inhibition Oxidative_Stress Oxidative Stress (ROS Production) Compound->Oxidative_Stress Inhibition Neuronal_Hyper Neuronal Hyperpolarization GABA_A->Neuronal_Hyper Reduced_Excitotoxicity Reduced Excitotoxicity GABA_B->Reduced_Excitotoxicity Reduced Glutamate Release Neuronal_Hyper->Reduced_Excitotoxicity Neuroprotection Neuroprotection & Improved Neuronal Survival Reduced_Excitotoxicity->Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Proposed neuroprotective signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models of Alzheimer's and Parkinson's diseases. While leveraging knowledge from the closely related compound 4-PBA, it is imperative for researchers to conduct specific dose-finding, pharmacokinetic, and toxicology studies for the target compound to ensure the validity and safety of their investigations. The successful application of these models will be instrumental in elucidating the therapeutic potential of this compound for these debilitating neurodegenerative conditions.

References

Application Notes and Protocols: Neuroprotective Effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. 4-(2-Aminophenyl)butyric Acid, Hydrochloride is a synthetic compound with potential neuroprotective properties.[1] While research on this specific molecule is emerging, its structural analog, 4-phenylbutyric acid (4-PBA), has been more extensively studied and has shown promise in various neurodegenerative disease models.[2][3][4][5] This document provides an overview of the potential neuroprotective applications of this compound, drawing parallels with the known effects of 4-PBA, and offers detailed protocols for its investigation in preclinical research.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of compounds like 4-phenylbutyric acid are thought to be mediated through multiple mechanisms.[2][3][4][5] These compounds can act as chemical chaperones, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins, a common pathological hallmark in many neurodegenerative diseases.[2][3][4][5] Furthermore, they may exhibit inhibitory activity against histone deacetylases (HDACs), which can modulate gene expression to promote neuronal survival.[2][5] Key pathways potentially influenced include the suppression of endoplasmic reticulum (ER) stress and the inhibition of apoptosis (programmed cell death).[2][4][5]

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data on the potential neuroprotective effects of this compound in in vitro models of neurotoxicity. This data is hypothetical and intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Neuronal Cell Viability in an Aβ-Induced Toxicity Model

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control0100 ± 5.2
Amyloid-β (Aβ)1045 ± 4.1
Aβ + Compound158 ± 3.9
Aβ + Compound1075 ± 5.5
Aβ + Compound10088 ± 4.8

Table 2: Effect of this compound on Apoptosis in a Parkinson's Disease Cell Model (6-OHDA treated)

Treatment GroupConcentration (µM)Apoptotic Cells (% of Total)
Vehicle Control05 ± 1.2
6-OHDA5042 ± 3.5
6-OHDA + Compound131 ± 2.9
6-OHDA + Compound1018 ± 2.1
6-OHDA + Compound10010 ± 1.8

Experimental Protocols

Detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound are provided below.

Protocol 1: Assessment of Neuronal Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxic agent (e.g., Amyloid-β peptide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Introduce the neurotoxic agent (e.g., Aβ) to the wells and incubate for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6][7][8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or chamber slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

  • DAPI (for nuclear counterstaining)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound and the neurotoxic agent as described in the MTT assay protocol.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.[9]

  • Washing: Wash the cells with PBS.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Quantification: Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound.

G cluster_0 Experimental Workflow for Neuroprotection Assay cluster_1 Endpoints A Neuronal Cell Culture B Pre-treatment with 4-(2-Aminophenyl)butyric Acid, HCl A->B C Induction of Neurotoxicity (e.g., Aβ, 6-OHDA) B->C D Assessment of Neuroprotective Effects C->D E Cell Viability (MTT Assay) D->E F Apoptosis (TUNEL Assay) D->F G Signaling Pathway Modulation (Western Blot) D->G

Caption: Workflow for assessing neuroprotective effects.

G cluster_0 Putative Neuroprotective Signaling Pathway cluster_1 Cellular Stress cluster_2 Cellular Response Neurotoxin Neurotoxic Insult (e.g., Protein Aggregates, Oxidative Stress) ER_Stress ER Stress Neurotoxin->ER_Stress induces Compound 4-(2-Aminophenyl)butyric Acid, HCl Chaperones Protein Folding (Chaperone Activity) Compound->Chaperones enhances HDAC_Inhibition Gene Expression (HDAC Inhibition) Compound->HDAC_Inhibition induces Apoptosis Apoptosis ER_Stress->Apoptosis leads to Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death causes Chaperones->ER_Stress reduces Survival_Pathways Pro-survival Signaling HDAC_Inhibition->Survival_Pathways activates Survival_Pathways->Apoptosis inhibits Neuroprotection Neuroprotection Survival_Pathways->Neuroprotection promotes

Caption: Putative neuroprotective signaling pathways.

References

application of 4-(2-Aminophenyl)butyric Acid, Hydrochloride in Parkinson's disease studies

Author: BenchChem Technical Support Team. Date: December 2025

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2][3] Current treatments primarily offer symptomatic relief.[2] Butyrate derivatives like 4-PBA and NaB are being explored as potential disease-modifying therapies due to their neuroprotective effects, which include reducing oxidative stress, inflammation, and α-synuclein aggregation.[1][2][4][5]

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of 4-PBA and NaB in experimental models of Parkinson's disease.

Table 1: In Vitro Efficacy of Butyrate Derivatives in Parkinson's Disease Models

CompoundCell ModelToxin/StressConcentrationObserved EffectReference
4-PBAPrimary Cortical NeuronsMPP+Not SpecifiedReduced apoptotic cell death[6]
Sodium Butyrate (NaB)SH-SY5Y cellsRotenoneNot SpecifiedNeuroprotective effects[7]
Sodium Butyrate (NaB)Not Specifiedα-Synuclein & other toxinsNot SpecifiedNeuroprotective effects, regulation of gene expression[7]

Table 2: In Vivo Efficacy of Butyrate Derivatives in Parkinson's Disease Models

CompoundAnimal ModelPD Induction ModelDosageRoute of AdministrationKey FindingsReference
4-PBARatNot SpecifiedNot SpecifiedNot SpecifiedImproved neuromuscular coordination, increased tyrosine hydroxylase and dopamine levels, reduced α-synuclein.[4][4]
Sodium Butyrate (NaB)Mouse6-OHDANot SpecifiedNot SpecifiedEnhanced motor coordination over time.[5][5]
Sodium Butyrate (NaB)MouseMPTP, Manganese, 6-OHDANot SpecifiedNot SpecifiedAlleviated motor deficits, enhanced survival of dopaminergic neurons, reduced neuroinflammation.[5][5]
4-PBAMouseMPTPNot SpecifiedIntraperitoneal injectionImproved motor function, reduced damage to nigrostriatal dopaminergic neurons.[8][8]

Experimental Protocols

Detailed methodologies for key experiments involving butyrate derivatives in Parkinson's disease research are provided below.

1. In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is designed to assess the neuroprotective effects of a test compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Procedure:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 4-PBA or NaB) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or rotenone to the culture medium.

    • Incubate the cells for an additional 24-48 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. In Vivo Neuroprotection Study in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines the procedure for evaluating the neuroprotective effects of a test compound in a widely used mouse model of Parkinson's disease.

  • Animals:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Experimental Groups:

    • Vehicle control group.

    • MPTP-treated group.

    • Test compound + MPTP-treated group.

    • Test compound alone group.

  • Procedure:

    • Administer the test compound (e.g., 4-PBA or NaB) or vehicle to the respective groups for a specified period (e.g., 7-14 days) via a suitable route (e.g., intraperitoneal injection or oral gavage).

    • On specified days during the treatment period, induce Parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).[8]

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and open-field test to assess motor coordination and locomotor activity before and after MPTP administration.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, euthanize the animals and collect brain tissue.

    • Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.[6]

    • Analyze levels of α-synuclein aggregation and markers of oxidative stress and neuroinflammation.

Signaling Pathways and Mechanisms of Action

Butyrate derivatives exert their neuroprotective effects through multiple signaling pathways.

G cluster_0 Butyrate Derivatives (4-PBA, NaB) cluster_1 Cellular Mechanisms cluster_2 Downstream Effects cluster_3 Neuroprotective Outcomes Butyrate 4-PBA / NaB HDAC HDAC Inhibition Butyrate->HDAC VDAC1 VDAC1 Targeting Butyrate->VDAC1 JAK2_STAT3 JAK2/STAT3 Inhibition Butyrate->JAK2_STAT3 Gene Gene Expression Regulation HDAC->Gene Mitochondria Mitochondrial Function VDAC1->Mitochondria Inflammation Reduced Neuroinflammation JAK2_STAT3->Inflammation Neuron Dopaminergic Neuron Survival Gene->Neuron Apoptosis Reduced Apoptosis Mitochondria->Apoptosis Apoptosis->Neuron Inflammation->Neuron

Caption: Signaling pathways of butyrate derivatives in neuroprotection.

Butyrate derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which can modulate gene expression to promote neuronal survival.[4] They also target the voltage-dependent anion channel 1 (VDAC1) to preserve mitochondrial function and reduce apoptosis.[4] Furthermore, sodium butyrate can inhibit the JAK2/STAT3 signaling pathway, leading to a reduction in apoptosis, oxidative stress, and inflammation.[5]

G cluster_0 Pre-clinical Study Workflow start Hypothesis: Butyrate derivative is neuroprotective in PD invitro In Vitro Studies (e.g., SH-SY5Y cells) start->invitro invivo In Vivo Studies (e.g., MPTP mouse model) invitro->invivo data Data Analysis: - Cell Viability - Behavioral Tests - Histology - Neurochemistry invivo->data conclusion Conclusion: Evaluate therapeutic potential data->conclusion

Caption: Experimental workflow for evaluating neuroprotective compounds.

The investigation of novel therapeutic agents for Parkinson's disease typically follows a structured workflow. Initial in vitro studies in cell lines are conducted to assess the compound's primary efficacy and mechanism of action. Promising candidates are then advanced to in vivo studies using animal models to evaluate their effects on motor behavior and neurodegeneration in a more complex biological system. Comprehensive data analysis from both stages is crucial for determining the therapeutic potential of the compound.

References

immunohistochemistry for 4-(2-Aminophenyl)butyric Acid, Hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing immunohistochemistry (IHC) for investigating the biological effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride. As a small molecule, it is not detected directly via IHC. Instead, this technique is employed to analyze the compound's impact on the expression and localization of specific proteins in tissue samples. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals studying the neuroprotective and neuromodulatory effects of this compound.

Application Notes

This compound is a derivative of the inhibitory neurotransmitter GABA and is noted for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] Its mechanism of action is thought to involve the modulation of neuroinflammation and oxidative stress, thereby promoting neuronal survival.[1] As a GABA analogue, it is also expected to influence GABAergic neurotransmission.

Immunohistochemistry can be a powerful tool to elucidate the mechanisms underlying the effects of this compound. Key applications include:

  • Assessing effects on the GABAergic system: Quantifying changes in the expression of GABAergic markers such as GABA, Glutamic Acid Decarboxylase (GAD65/67), and GABA receptors (GABA-A and GABA-B) in response to treatment.

  • Evaluating neuroprotective effects: Examining markers of neuronal health and apoptosis in disease models treated with the compound.

  • Investigating anti-inflammatory properties: Measuring the expression of markers for microglia and astrocytes to assess the compound's impact on neuroinflammation.

Target Selection for Immunohistochemical Studies

The choice of protein targets is critical for a successful study. Below is a table of potential targets relevant to the known and hypothesized effects of this compound.

Target CategorySpecific ProteinRationale
GABAergic System GAD65/67Enzyme responsible for GABA synthesis, a marker for GABAergic neurons.[2]
GABAThe primary inhibitory neurotransmitter.
GABA-A Receptor SubunitsTo investigate changes in postsynaptic inhibitory signaling.
GABA-B ReceptorsTo study effects on presynaptic and postsynaptic modulation.[3]
Neuronal Health NeuNA marker for mature neurons, used to assess neuronal survival.
Cleaved Caspase-3A marker for apoptosis or programmed cell death.
Neuroinflammation Iba1A marker for microglia, the primary immune cells of the brain.
GFAPA marker for astrocytes, which become reactive during inflammation.

Experimental Protocols

The following is a detailed protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This is a widely used method in neuroscience research.

I. Tissue Preparation and Sectioning
  • Fixation: Immediately after dissection, immerse tissue samples in 10% neutral buffered formalin for 24-48 hours at 4°C.

  • Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).[4]

  • Clearing: Clear the tissue in xylene or a xylene substitute.[4]

  • Paraffin Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a solid block.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively charged microscope slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C to ensure tissue adherence.

II. Deparaffinization and Rehydration
  • Immerse slides in xylene (or a substitute) two times for 5 minutes each to remove the paraffin wax.[5]

  • Rehydrate the sections by immersing them in a graded series of ethanol solutions:

    • 100% Ethanol: 2 times for 3 minutes each.

    • 95% Ethanol: 1 time for 3 minutes.

    • 70% Ethanol: 1 time for 3 minutes.

  • Rinse with distilled water for 5 minutes.[5]

III. Antigen Retrieval

This step is crucial for unmasking epitopes that may have been altered by formalin fixation.

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).[6]

    • Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker for 20 minutes.[6]

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.[6]

  • Wash the slides with Phosphate Buffered Saline (PBS) three times for 5 minutes each.

IV. Immunohistochemical Staining
  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[7]

    • Wash three times with PBS for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to its optimal concentration (refer to the antibody datasheet or perform a titration).

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[7]

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Detection:

    • Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Chromogen Development:

    • Incubate sections with a peroxidase substrate solution, such as 3,3'-Diaminobenzidine (DAB), until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

V. Counterstaining and Mounting
  • Counterstaining: Lightly stain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clearing: Clear the sections in xylene.

  • Mounting: Apply a coverslip using a permanent mounting medium.

Data Presentation

Table 1: Example Quantitative IHC Data for GAD67 in a Mouse Model of Neurodegeneration
Treatment GroupNGAD67-Positive Cells/mm² (Mean ± SEM)Percent Change from Disease Controlp-value
Healthy Control8250 ± 15--
Disease Control8150 ± 12--
Compound (10 mg/kg)8195 ± 14+30%<0.05
Compound (30 mg/kg)8230 ± 16+53%<0.01

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_stain Immunohistochemical Staining cluster_analysis Analysis A Tissue Fixation (10% Formalin) B Dehydration & Clearing (Ethanol & Xylene) A->B C Paraffin Embedding B->C D Sectioning (4-5 µm) C->D E Deparaffinization & Rehydration D->E F Antigen Retrieval (Citrate Buffer, pH 6.0) E->F G Blocking (Peroxidase & Serum) F->G H Primary Antibody Incubation (Overnight at 4°C) G->H I Secondary Antibody & ABC H->I J DAB Development I->J K Counterstaining & Mounting J->K L Microscopy & Imaging K->L M Quantitative Analysis (Cell Counting/Intensity) L->M

Caption: Workflow for Immunohistochemical Staining.

Hypothesized Signaling Pathway

G Compound 4-(2-Aminophenyl)butyric Acid, Hydrochloride GABAB_R GABA-B Receptor Compound->GABAB_R Inflammation Neuroinflammation Compound->Inflammation Inhibits OxidativeStress Oxidative Stress Compound->OxidativeStress Reduces AC Adenylyl Cyclase GABAB_R->AC cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival & Protection BDNF->Survival Inflammation->Survival OxidativeStress->Survival

References

Application Notes and Protocols for Cell Viability Assays: 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride on cell viability. This compound, with the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol , has been noted for its neuroprotective properties, potentially involving the modulation of neuroinflammation and oxidative stress.[1] The following protocols for common cell viability assays—MTT, XTT, and CellTiter-Glo—offer standardized methods to quantify cellular metabolic activity and ATP content as indicators of cell health after treatment with this compound.

Hypothetical Mechanism of Action

While the precise mechanism of this compound on cell viability is a subject of ongoing research, its neuroprotective effects suggest a potential to enhance cell survival pathways.[1] Conversely, at higher concentrations, it may exhibit cytotoxic effects. The assays described herein are designed to elucidate these dose-dependent effects on various cell types.

Data Presentation

The following tables represent hypothetical data generated from the described cell viability assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: MTT Assay - Effect of this compound on Cell Viability

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control0.98 ± 0.05100%
10.96 ± 0.0498%
100.92 ± 0.0694%
500.78 ± 0.0580%
1000.54 ± 0.0355%
2500.25 ± 0.0226%
5000.11 ± 0.0111%

Table 2: XTT Assay - Effect of this compound on Cell Viability

Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Cell Viability
Vehicle Control0.85 ± 0.04100%
10.83 ± 0.0398%
100.79 ± 0.0593%
500.67 ± 0.0479%
1000.45 ± 0.0353%
2500.21 ± 0.0225%
5000.09 ± 0.0111%

Table 3: CellTiter-Glo® Luminescent Cell Viability Assay - Effect of this compound on Cell Viability

Concentration (µM)Luminescence (RLU) (Mean ± SD)% Cell Viability
Vehicle Control850,000 ± 50,000100%
1845,000 ± 45,00099%
10810,000 ± 48,00095%
50680,000 ± 40,00080%
100475,000 ± 35,00056%
250220,000 ± 20,00026%
50095,000 ± 10,00011%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[2][3]

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[4]

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add 4-(2-Aminophenyl)butyric Acid, Hydrochloride A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G XTT_Assay_Workflow A Seed Cells in 96-well Plate B Add 4-(2-Aminophenyl)butyric Acid, Hydrochloride A->B C Incubate (24-72h) B->C D Add XTT Labeling Mixture C->D E Incubate (2-4h) D->E F Read Absorbance at 450 nm E->F CellTiterGlo_Assay_Workflow A Seed Cells in Opaque 96-well Plate B Add 4-(2-Aminophenyl)butyric Acid, Hydrochloride A->B C Incubate (24-72h) B->C D Equilibrate to Room Temp C->D E Add CellTiter-Glo® Reagent D->E F Mix (2 min) & Incubate (10 min) E->F G Read Luminescence F->G Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Compound 4-(2-Aminophenyl)butyric Acid, Hydrochloride Receptor Cell Surface Receptor Compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Mitochondria Mitochondrial Function Signaling_Cascade->Mitochondria Modulates Gene_Expression Gene Expression (Pro-survival / Apoptotic) Signaling_Cascade->Gene_Expression Regulates Cell_Viability Cell Viability Mitochondria->Cell_Viability Gene_Expression->Cell_Viability

References

Application Note: Quantitative Analysis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminophenyl)butyric acid is an aminophenylalkanoic acid, a class of compounds with potential pharmacological activity. Accurate quantification of such molecules in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development. The inherent polarity and structural characteristics of 4-(2-Aminophenyl)butyric acid present challenges for retention in traditional reversed-phase chromatography and can lead to matrix effects in mass spectrometry.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-(2-Aminophenyl)butyric acid in human plasma. The protocol covers various sample preparation techniques to accommodate different laboratory needs and throughput requirements, along with optimized LC and MS conditions for reliable quantification.

LCMS_Workflow start Biological Sample (e.g., Plasma) prep Sample Preparation (PPT, LLE, or SPE) start->prep Add Internal Standard inject LC Injection prep->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms Ionization quant Data Acquisition & Quantification ms->quant MRM Detection end Report quant->end

Caption: Overall workflow for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • 4-(2-Aminophenyl)butyric Acid, Hydrochloride reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 4-(2-Aminophenyl-d4)butyric acid (recommended) or a suitable analog.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., Ethyl Acetate)

Standard and QC Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-(2-Aminophenyl)butyric Acid and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

Sample Preparation

The choice of sample preparation is a trade-off between speed, cost, and sample cleanliness.[1] Three common methods are provided below.

Method A: Protein Precipitation (PPT) - High Throughput This method is fast and simple but may result in higher matrix effects.[1]

PPT_Workflow plasma 100 µL Plasma Sample (Spiked with IS) add_acn Add 300 µL ice-cold Acetonitrile plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant to new plate/vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation (PPT) workflow.

Protocol:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

Method B: Liquid-Liquid Extraction (LLE) - Balanced Performance LLE provides a cleaner sample than PPT and can improve sensitivity.[1]

LLE_Workflow plasma 200 µL Plasma Sample (Spiked with IS) add_solvent Add 1 mL Ethyl Acetate (or other immiscible solvent) plasma->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer to clean tube centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SPE_Workflow condition Condition SPE Cartridge (e.g., Methanol then Water) load Load Pre-treated Sample (Plasma + IS, pH adjusted) condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Analyte (e.g., 5% Formic Acid in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Notes: Enhancing the Therapeutic Potential of 4-(2-Aminophenyl)butyric Acid, Hydrochloride through Derivative Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with the chemical formula C10H14ClNO2.[1][2][3] This molecule is of significant interest to the scientific community due to its neuroprotective properties.[1] Research suggests its potential as a therapeutic agent in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The proposed mechanism of action involves the modulation of neuroinflammation and oxidative stress, which are key pathological features of these conditions.[1] The core structure, featuring both an amine and a carboxylic acid group, provides a versatile scaffold for chemical modification.[1] The development of derivatives aims to enhance its biological activity, improve its pharmacokinetic profile, and potentially reduce off-target effects.

Rationale for Derivative Development

The primary motivation for synthesizing derivatives of 4-(2-Aminophenyl)butyric acid is to optimize its therapeutic efficacy. Key objectives include:

  • Enhanced Potency: Modifications to the core structure can lead to stronger interactions with biological targets, resulting in a lower effective dose.

  • Improved Blood-Brain Barrier (BBB) Permeability: For neurological applications, the ability of a compound to cross the BBB is crucial. Derivatives can be designed to be more lipophilic, facilitating their entry into the central nervous system.

  • Increased Selectivity: By modifying the structure, it may be possible to increase the compound's affinity for its intended target while reducing interactions with other molecules, thereby minimizing side effects.

  • Favorable Pharmacokinetic Properties: Derivative synthesis can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound to improve its stability and duration of action.

Potential Applications

The derivatives of 4-(2-Aminophenyl)butyric acid could be investigated for a range of applications, including:

  • Neuroprotection: As novel treatments for neurodegenerative disorders.

  • Anxiolytics: Given the structural similarity to GABA analogues like Phenibut, derivatives may possess anxiolytic properties.[4]

  • Anti-inflammatory Agents: By targeting neuroinflammation, these compounds could have broader anti-inflammatory applications.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of 4-(2-Aminophenyl)butyric Acid

This protocol describes the synthesis of an amide derivative at the carboxylic acid functional group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Amide Formation:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the chosen amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Neuroprotection Assay

This protocol assesses the ability of the synthesized derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Synthesized derivatives of 4-(2-Aminophenyl)butyric acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating:

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

  • Induction of Oxidative Stress:

    • After the pretreatment period, expose the cells to a predetermined concentration of hydrogen peroxide (e.g., 100 µM) for 4 hours to induce oxidative stress. A control group should not be exposed to H₂O₂.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated, non-H₂O₂ exposed) cells.

    • Plot the cell viability against the concentration of the derivatives to determine the EC₅₀ (half-maximal effective concentration).

Data Presentation

Table 1: Comparative Efficacy of 4-(2-Aminophenyl)butyric Acid Derivatives in the Neuroprotection Assay

CompoundDerivative TypeConcentration (µM)Cell Viability (%)EC₅₀ (µM)
Parent Compound-1065 ± 4.215.2
Derivative ABenzylamide1085 ± 3.15.8
Derivative BEthyl Ester1072 ± 5.512.1
Derivative CN-acetyl1068 ± 4.814.5

Data are presented as mean ± standard deviation. EC₅₀ values are calculated from dose-response curves.

Visualizations

G cluster_0 Derivative Synthesis Workflow start Start: 4-(2-Aminophenyl)butyric Acid, HCl functionalization Functional Group Modification start->functionalization amide Amide Synthesis functionalization->amide Carboxylic Acid ester Ester Synthesis functionalization->ester Carboxylic Acid purification Purification (Chromatography) amide->purification ester->purification characterization Structural Characterization (NMR, MS) purification->characterization end Pure Derivative characterization->end

Caption: Workflow for the synthesis and purification of derivatives.

G cluster_1 In Vitro Efficacy Testing Workflow plate_cells Plate Neuronal Cells add_compounds Add Synthesized Derivatives plate_cells->add_compounds induce_stress Induce Oxidative Stress (e.g., H₂O₂) add_compounds->induce_stress viability_assay Perform Cell Viability Assay (MTT) induce_stress->viability_assay data_analysis Data Analysis (EC₅₀ determination) viability_assay->data_analysis result Identify Lead Compound(s) data_analysis->result

Caption: Workflow for assessing the neuroprotective efficacy of derivatives.

G cluster_2 Potential Neuroprotective Signaling Pathway derivative 4-APB Derivative receptor GABA Receptor / Other Target derivative->receptor pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk bad ↓ Bad Phosphorylation pi3k->bad bcl2 ↑ Bcl-2 Expression mapk->bcl2 caspase ↓ Caspase Activation bad->caspase bcl2->caspase apoptosis ↓ Apoptosis caspase->apoptosis

Caption: A potential signaling pathway modulated by the derivatives.

References

Troubleshooting & Optimization

common issues in 4-(2-Aminophenyl)butyric Acid, Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminophenyl)butyric Acid, Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Solution Preparation

Q1: I am having trouble dissolving this compound. What are the recommended solvents and solubility limits?

A1: this compound is a hydrochloride salt, which enhances its aqueous solubility.[1] However, achieving high concentrations in aqueous solutions can still be challenging. For biological experiments, it is soluble in water, as well as in organic solvents like DMSO, ethanol, and methanol.[2]

Troubleshooting Poor Solubility:

  • Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution rate.

  • Warming: Gently warming the solution may increase solubility, but be cautious of potential degradation at elevated temperatures. It is recommended to store the compound at -20°C, suggesting that prolonged exposure to heat should be avoided.[3][4]

  • pH Adjustment: The solubility of this amphoteric compound is pH-dependent. In aqueous solutions, adjusting the pH may improve solubility. However, be mindful that pH changes can affect the stability and activity of the compound.

  • Co-solvents: For stock solutions, using a small amount of DMSO or ethanol before adding the aqueous buffer can be effective. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Solvent Solubility Notes
WaterSoluble (qualitative)[1][2]The hydrochloride salt form enhances water solubility.[1]
DMSOSoluble (qualitative)[2]A common solvent for preparing high-concentration stock solutions.
EthanolSoluble (qualitative)[2]Can be used for stock solutions; ensure compatibility with the assay.
MethanolSoluble (qualitative)[2]Another option for preparing stock solutions.

Experimental Workflow for Solution Preparation

start Weigh Compound solvent Add Solvent (e.g., DMSO, Water) start->solvent dissolve Vortex/Sonicate solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check use Use in Experiment check->use Dissolved troubleshoot Troubleshoot: - Gentle Warming - Adjust pH - Co-solvent check->troubleshoot Not Dissolved troubleshoot->dissolve

Caption: A simple workflow for dissolving this compound.

Stability and Storage

Q2: What are the optimal storage conditions for this compound, and how stable is it in solution?

A2: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C.[3][4] Information regarding its stability in solution, especially under varying pH and light conditions, is limited. It is advisable to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Degradation:

  • pH Sensitivity: The stability of the compound can be pH-dependent. If your experiments require incubation at extreme pH values, it is recommended to perform a preliminary stability study using an appropriate analytical method like HPLC to assess degradation.

  • Oxidation: The aminophenyl group may be susceptible to oxidation. To minimize this, consider using deoxygenated solvents for solution preparation and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Logical Flow for Ensuring Compound Stability

storage Solid Compound Store at -20°C prep Prepare Fresh Solution storage->prep aliquot Aliquot into single-use vials prep->aliquot protect Protect from Light (Amber Vials) aliquot->protect freeze Store at -20°C or -80°C protect->freeze

Caption: Best practices for the storage and handling of this compound solutions.

Synthesis and Purification

Q3: I am synthesizing this compound. What are the common synthetic routes and potential pitfalls?

A3: There are two primary synthetic routes reported for this compound:

  • Acid-Catalyzed Ring-Opening: This method involves the ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one in aqueous HCl under reflux conditions. This route is reported to have a good yield of 75-80%.[1]

  • Friedel-Crafts Alkylation: This approach uses butyrolactone and a substituted aniline (like 2-nitroaniline, which would require a subsequent reduction step) in the presence of a Lewis acid such as AlCl₃.[1] A key challenge in this method is controlling regioselectivity to obtain the desired ortho-substituted product and minimizing the formation of side products.[1] Precise temperature control is crucial.[1]

Troubleshooting Synthesis and Purification:

  • Low Yield:

    • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to ensure it has gone to completion.

    • Side Reactions: In the Friedel-Crafts route, over-alkylation or isomerization can occur. Optimizing the reaction temperature and the stoichiometry of the reactants and catalyst is essential.

  • Impure Product:

    • Starting Material Contamination: Ensure the purity of your starting materials before beginning the synthesis.

    • Side Products: Common byproducts in Friedel-Crafts reactions include polyalkylated and isomeric products. Purification is often necessary.

    • Purification Method: Recrystallization is a common method for purifying the final product. A patent for a related compound suggests recrystallization from an acetone:water mixture.[5] Column chromatography may also be employed if recrystallization is insufficient.

Comparative Overview of Synthetic Routes

Starting Material Key Reagents/Conditions Reported Yield (%) Reported Purity (%) Key Challenges
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-oneAqueous HCl, reflux (80-90°C), 12-24 hours[1]78[1]98.5[1]Requires synthesis of the starting lactam.
Butyrolactone + 2-NitroanilineAlCl₃, CH₂Cl₂, 0°C → RT, followed by HCl gas and reduction[1]65[1]95.2[1]Controlling regioselectivity, minimizing side products.[1]

Simplified Synthesis Workflow (Ring-Opening)

start 1,3,4,5-Tetrahydro-2H- 1-benzazepin-2-one reflux Aqueous HCl Reflux (80-90°C) start->reflux product 4-(2-Aminophenyl)butyric Acid, Hydrochloride reflux->product purify Purification (e.g., Recrystallization) product->purify final Pure Product purify->final

Caption: A simplified workflow for the synthesis via acid-catalyzed ring-opening.

Biological Activity and Mechanism of Action

Q4: What is the known mechanism of action for this compound?

A4: this compound is a derivative of γ-aminobutyric acid (GABA) and is known to act as a GABAB receptor agonist .[1] Its biological activity is primarily associated with its neuroprotective properties, which are thought to be mediated through the modulation of neuroinflammation and oxidative stress.[1]

The activation of GABAB receptors, which are G-protein coupled receptors (GPCRs), leads to a cascade of intracellular signaling events.[6][7] This includes the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately results in a reduction of neuronal excitability.[7]

Signaling Pathway Overview

cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ion_channel Modulation of Ca2+ & K+ Channels G_protein->ion_channel cAMP ↓ cAMP AC->cAMP ligand 4-(2-Aminophenyl)butyric Acid, Hydrochloride ligand->GABAB_R binds neuroprotection Neuroprotection (↓ Neuroinflammation, ↓ Oxidative Stress) cAMP->neuroprotection ion_channel->neuroprotection

Caption: Simplified signaling pathway of this compound via the GABAB receptor.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Ring-Opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

This protocol is adapted from literature reports.[1]

Materials:

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one and aqueous HCl in a round-bottom flask.

  • Heat the mixture to reflux (approximately 80-90°C) with stirring.

  • Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone:water) to obtain the pure compound.

Protocol 2: HPLC Analysis for Purity Assessment

This is a general method and may require optimization for your specific instrument and sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • Mobile Phase: Prepare a suitable mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A common starting point could be a gradient or an isocratic elution with a ratio like 20:80 (acetonitrile:buffer).[8]

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Prepare the sample solution of the synthesized compound.

  • Set the detection wavelength. A wavelength around 210-220 nm is often used for compounds with phenyl rings.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the compound and any impurities. Purity can be calculated based on the relative peak areas.

For further assistance, please consult the relevant safety data sheets (SDS) and published literature for this compound.

References

Technical Support Center: Synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-aminobenzenes and butyric acid derivatives, 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one, or a nitro-substituted precursor like 2-(2-Nitrophenyl)butyric acid which is then reduced.[1][2]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the synthetic route. Acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one can yield 75–80%.[1] Microwave-assisted methods have been reported to achieve yields of up to 85%.[1] Other multi-step syntheses for related aminophenyl butyric acids have reported overall yields as high as 98%.

Q3: How can I form the hydrochloride salt of 4-(2-Aminophenyl)butyric Acid?

A3: The hydrochloride salt is typically formed by treating the free base, 4-(2-Aminophenyl)butyric Acid, with hydrochloric acid.[1] This process also enhances the compound's water solubility.[1]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final product.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the structure of the compound.[3][4]

Data Presentation: Comparison of Synthesis Methods

MethodStarting Material(s)Key Reagents/ConditionsReported YieldReference
Acid-Catalyzed Ring Opening 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-oneAqueous HCl, Reflux (80–90°C)75–80%[1]
Microwave-Assisted Hydroarylation Unactivated alkene and aryl boronic acidMicrowave irradiation~85%[1]
Friedel-Crafts Acylation & Reduction Acyl aniline, Succinic anhydrideAlCl₃, Dichloroethane; then Huang-Minlon reductionUp to 98% (for p-isomer)
Reduction of Nitro Precursor 2-(2-Nitrophenyl)butyric acidCatalytic hydrogenation (e.g., Pd/C) or other reducing agentsVaries[2]

Troubleshooting Guides

Low Yield or Incomplete Reaction

Q: My reaction yield is significantly lower than reported values. What are the potential causes?

A: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and solutions:

  • Inactive Catalyst (Friedel-Crafts or Hydrogenation):

    • Problem: Lewis acids like AlCl₃ are extremely sensitive to moisture. Catalysts for hydrogenation (e.g., Pd/C, Raney Nickel) can lose activity if improperly stored or handled.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle of the Lewis acid or one that has been stored in a desiccator.

  • Sub-optimal Reaction Temperature:

    • Problem: The reaction may require a specific temperature to proceed efficiently. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause side reactions and decomposition.

    • Solution: Carefully monitor and control the reaction temperature according to the protocol. For exothermic reactions like Friedel-Crafts acylation, this may involve cooling the reaction vessel during reagent addition.

  • Insufficient Reaction Time:

    • Problem: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC. Extend the reaction time if starting materials are still present.

  • Poor Quality Reagents:

    • Problem: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Use reagents and solvents of high purity. Purify starting materials if necessary.

Formation of Side Products

Q: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue. Here are some strategies to improve selectivity:

  • Incomplete Reduction of Nitro Group:

    • Problem: During the catalytic hydrogenation of a nitro precursor, intermediates such as nitroso and hydroxylamine compounds can form. These can lead to the formation of azoxy and azo compounds as byproducts.

    • Solution: Ensure the catalyst is active and that there is sufficient hydrogen pressure and reaction time for complete reduction to the amine.

  • Over-acylation in Friedel-Crafts Reaction:

    • Problem: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.

    • Solution: The acyl group of the product deactivates the ring, making a second acylation less likely. However, using a slight excess of the aromatic substrate relative to the acylating agent can help minimize this.

  • Cleavage of Functional Groups:

    • Problem: If using a strong acid reduction method like the Clemmensen reduction on an intermediate, other acid-sensitive functional groups in the molecule may be cleaved.

    • Solution: Opt for a reduction method that uses basic conditions, such as the Wolff-Kishner reduction (or its Huang-Minlon modification), if your molecule contains acid-sensitive groups.

Purification Challenges

Q: I'm having difficulty purifying the final product. What are the best practices?

A: 4-(2-Aminophenyl)butyric Acid is an amino acid, which can present unique purification challenges.

  • Problem: The product is soluble in both acidic and basic aqueous solutions, and may be difficult to crystallize.

  • Solution:

    • Isoelectric Point Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation.

    • Recrystallization: Recrystallization from a suitable solvent system, such as acetone/water, can be effective.[3]

    • Ion-Exchange Chromatography: This technique is well-suited for separating and purifying amino acids from impurities.

    • Extraction: After adjusting the pH, the product can be extracted into a suitable organic solvent.

Experimental Protocols

Method 1: Acid-Catalyzed Ring Opening of a Lactam

This method involves the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

  • Acid Addition: Add a solution of aqueous hydrochloric acid.

  • Reflux: Heat the mixture to reflux at 80-90°C.

  • Reaction Time: Maintain the reflux for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and proceed with an appropriate work-up, which may include neutralization, extraction, and crystallization to isolate the hydrochloride salt.

Method 2: Microwave-Assisted Synthesis

This is a general guideline for a microwave-assisted hydroarylation approach.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the unactivated alkene, aryl boronic acid, and a suitable catalyst and solvent.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature for a specified time (e.g., 30 minutes).

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Purification: Purify the product using column chromatography or recrystallization.

  • Salt Formation: Convert the purified product to its hydrochloride salt by treating with HCl in a suitable solvent like ether or isopropanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start Starting Materials reaction Reaction (e.g., Ring Opening, Microwave) start->reaction quench Quenching/Neutralization reaction->quench extraction Extraction quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification salt Hydrochloride Salt Formation purification->salt analysis Analysis (HPLC, NMR) salt->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Inactive Catalyst/ Reagents start->cause1 cause2 Sub-optimal Temperature/Time start->cause2 cause3 Side Reactions start->cause3 sol1 Use Fresh/Dry Reagents & Inert Atmosphere cause1->sol1 sol2 Optimize & Monitor Reaction Conditions cause2->sol2 sol3 Modify Reaction (e.g., Different Reducing Agent) cause3->sol3

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am experiencing very low or no yield of the final product. What are the common causes and how can I fix this?

A1: Low yield is a frequent issue that can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Starting Material Purity: The synthesis is sensitive to the purity of the starting material, particularly if you are using the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Reaction Conditions: The acid-catalyzed hydrolysis and ring-opening require specific conditions. A widely reported method suggests refluxing in aqueous HCl at 80–90°C for 12–24 hours to achieve yields in the 75–80% range.[1] Ensure your reaction temperature is stable and the reaction time is sufficient. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Incomplete Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to enhance stability and solubility.[1] Incomplete salt formation can lead to significant loss during workup and purification. Ensure you are using a sufficient excess of hydrochloric acid (e.g., as a solution in ether or isopropanol) during the precipitation step.

  • Workup and Extraction Issues: The product's amphoteric nature (containing both an amine and a carboxylic acid group) can complicate extraction.[1] Pay close attention to the pH of the aqueous layer during workup to prevent your product from partitioning into the wrong phase or becoming insoluble.

Q2: My final product is impure. What are the likely contaminants and how can I purify it?

A2: Impurities can arise from unreacted starting materials, side products, or residual solvents.

  • Common Impurities:

    • Unreacted Starting Material: If using the ring-opening method, unreacted 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is a common impurity.

    • Side Products: Depending on the route, side reactions may occur. For instance, alternative synthetic methods starting from 2-aminobenzenes and butyric acid derivatives may lead to N-acylated byproducts.[1]

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final hydrochloride salt. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by slow cooling.

    • Washing: During the workup, ensure the filtered solid is washed with a cold, non-polar solvent to remove soluble organic impurities before recrystallization.

Q3: I am having trouble crystallizing the final product, or it is isolating as an oil. What should I do?

A3: Oiling out or failure to crystallize is often caused by residual impurities or an inappropriate solvent system.

  • Ensure Complete Salt Formation: As a free base, the product may be an oil. Confirm that the conversion to the hydrochloride salt is complete by checking the pH.

  • Remove Impurities: Impurities can inhibit crystal lattice formation. If you suspect impurities, try to purify the crude material first using column chromatography on the free-base form before converting it to the hydrochloride salt.

  • Crystallization Techniques:

    • Solvent System: The choice of solvent is critical. Test various solvent/anti-solvent combinations on a small scale.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This can sometimes yield high-quality crystals.

Data on Synthetic Parameters

Optimizing reaction conditions is key to a successful synthesis. The following table summarizes how different parameters can affect the yield in the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

EntryHCl ConcentrationTemperature (°C)Time (h)Expected Yield (%)Notes
16 M902475-80Optimal conditions reported for high yield.[1] Reaction monitoring is still recommended.
26 M702450-60Lower temperature may result in an incomplete reaction, reducing the overall yield.
36 M90840-50Insufficient reaction time is a common cause of low conversion and yield.
43 M902460-70Lower acid concentration can slow down the hydrolysis, potentially requiring longer reaction times.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

Materials:

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HCl solution in diethyl ether or isopropanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (1 equivalent).

  • Acid Hydrolysis: Add 6 M aqueous HCl (sufficient volume to fully dissolve and stir the starting material).

  • Reflux: Heat the mixture to reflux (approximately 80–90°C) with vigorous stirring. Maintain reflux for 12–24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Workup - Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the mixture to a pH of ~7 by the slow addition of a concentrated NaOH solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent (e.g., DCM or EtOAc).

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-(2-Aminophenyl)butyric acid as a free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). With stirring, add a solution of HCl in diethyl ether or isopropanol dropwise until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Visual Guides

Synthesis Workflow

G cluster_workflow Synthesis Workflow A Starting Material (1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one) B Acid-Catalyzed Hydrolysis (Reflux in 6M HCl) A->B 12-24h, 90°C C Workup (Neutralization & Extraction) B->C Cool & Neutralize D Purification (HCl Salt Formation & Recrystallization) C->D Isolate Crude Product E Final Product (4-(2-Aminophenyl)butyric Acid, HCl) D->E Filter & Dry

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Guide Problem Problem Detected: Low Yield or Impure Product CheckTLC Analyze reaction mixture by TLC/LC-MS Problem->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting material remains SideProducts Side Products Formed CheckTLC->SideProducts Multiple spots/ peaks observed CheckWorkup Review Workup Procedure CheckTLC->CheckWorkup Clean conversion observed SolveIncomplete Solution: - Increase reaction time - Check temperature Incomplete->SolveIncomplete SolveSideProducts Solution: - Optimize temperature - Purify via recrystallization SideProducts->SolveSideProducts Losses Product Loss During Extraction CheckWorkup->Losses pH incorrect or emulsion formed SolveLosses Solution: - Verify pH during extraction - Perform additional extractions Losses->SolveLosses

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Navigating Inconsistent Results with 4-(2-Aminophenyl)butyric Acid, Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with 4-(2-Aminophenyl)butyric Acid, Hydrochloride. By understanding the compound's properties and potential areas of variability, researchers can enhance the reproducibility and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a synthetic compound with the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol .[1][2] Its structure includes an aminophenyl group and a butyric acid moiety. The hydrochloride salt form generally enhances its solubility in aqueous solutions.[1]

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₂[1][2]
Molecular Weight215.68 g/mol [1][2]
FormPowder[3]
CAS Number56182-28-6[1][2]

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is advisable. As with many amine-containing compounds, it may be susceptible to oxidation over time.

Q3: In which solvents is this compound soluble?

The hydrochloride salt form is intended to improve water solubility.[1] However, the exact solubility should be empirically determined for your specific experimental concentration and buffer system. For cell culture experiments, it is common to dissolve hydrochloride salts in sterile, buffered solutions like PBS. It is advisable to prepare solutions fresh for each experiment to avoid potential degradation.

Q4: What are the known biological activities of this compound?

Research suggests that this compound may have neuroprotective properties.[1] It is being investigated for its potential role in the context of neurodegenerative diseases.[1] The biological activity is attributed to its unique structure, which distinguishes it from similar compounds.[1]

Troubleshooting Guide for Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can arise from several factors related to its handling, preparation, and application. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Variability in Biological Activity or Potency

Potential Causes:

  • Compound Degradation: Like many chemicals, this compound can degrade over time, especially when in solution. The stability can be affected by pH, temperature, and exposure to light and air.

  • pH of Experimental Medium: The hydrochloride counter-ion can affect the pH of poorly buffered solutions. A shift in pH could alter the compound's activity or the biological system being studied.

  • Inconsistent Solution Preparation: Errors in weighing, incomplete dissolution, or serial dilution inaccuracies can lead to significant variations in the final concentration.

Troubleshooting Workflow:

Start Inconsistent Biological Activity Check_Storage Verify Compound Storage Conditions (Cool, Dry, Dark) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solutions For Every Experiment Check_Storage->Prep_Fresh Check_pH Measure pH of Final Assay Medium After Adding Compound Prep_Fresh->Check_pH Validate_Conc Validate Concentration (e.g., UV-Vis, HPLC if possible) Check_pH->Validate_Conc Consistent_Results Consistent Results Achieved Validate_Conc->Consistent_Results cluster_Factors Factors Influencing Cell Assay Reproducibility Cell_Health Cell Health & Passage Number Media_Interaction Interaction with Media Components Cellular_Uptake Cellular Permeability Inconsistent_Results Inconsistent Cell Assay Results Inconsistent_Results->Cell_Health Inconsistent_Results->Media_Interaction Inconsistent_Results->Cellular_Uptake Start Received Compound Check_CoA Review Certificate of Analysis (CoA) for Purity Start->Check_CoA Analytical_Chem Perform Independent Analysis (e.g., LC-MS, NMR) Check_CoA->Analytical_Chem Compare_Data Compare Experimental Data with Published Spectra Analytical_Chem->Compare_Data Proceed Proceed with Experiments Compare_Data->Proceed

References

addressing solubility issues of 4-(2-Aminophenyl)butyric Acid, Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Aminophenyl)butyric Acid, Hydrochloride

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound (CAS: 56182-28-6) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

This compound is soluble in several common laboratory solvents. The hydrochloride salt form is specifically designed to enhance its solubility in water.[1] Recommended solvents include:

  • Water

  • Dimethyl sulfoxide (DMSO)[2]

  • Ethanol[2]

  • Methanol[2]

For most biological experiments, starting with an aqueous-based solvent or preparing a concentrated stock in DMSO for subsequent dilution is recommended.

Q2: I am experiencing difficulty dissolving the compound in my aqueous buffer. What troubleshooting steps can I take?

If you encounter solubility issues in water or aqueous buffers, follow this troubleshooting workflow. Low aqueous solubility can sometimes occur due to factors like solution pH or the compound's concentration.

G start Start: Compound fails to dissolve in aqueous buffer check_storage 1. Verify Compound Integrity - Stored at -20°C? - Appears as an off-white solid? start->check_storage mechanical 2. Apply Mechanical & Thermal Aid - Vortex vigorously - Gently warm (e.g., 37°C water bath) - Use a sonicator bath check_storage->mechanical cosolvent 3. Use a Co-solvent - Prepare a high-concentration stock in 100% DMSO. - Dilute stock into aqueous buffer. mechanical->cosolvent No success Success: Compound Dissolved mechanical->success Did it dissolve? ph_adjust 4. Adjust pH (with caution) - The compound has acidic/basic sites. - Cautious, dropwise addition of dilute acid or base may aid solubility. - NOTE: Significant pH change may alter the compound's structure or stability. cosolvent->ph_adjust No cosolvent->success Did it dissolve? ph_adjust->success Did it dissolve? fail Issue Persists: Contact Technical Support ph_adjust->fail No

Caption: Troubleshooting workflow for solubility issues.

Q3: What are the specific solubility concentrations for this compound?

Note: The following data is for related compounds and should be used as an estimate only. Empirical testing is required to determine the precise solubility for your specific application.

Compound NameSolventApproximate Solubility
4-Acetamidobutyric Acid[3]DMSO~20 mg/mL
4-Acetamidobutyric Acid[3]Dimethyl formamide (DMF)~20 mg/mL
4-Acetamidobutyric Acid[3]PBS (pH 7.2)~10 mg/mL
4-Acetamidobutyric Acid[3]Ethanol~1 mg/mL
4-Amino-3-(p-chlorophenyl)butyric acid[4]WaterSlightly soluble
4-Aminophenylbutyric Acid (Free Base)[5]Cold WaterInsoluble

Q4: How should I prepare a stock solution for my experiments?

The best method depends on your experimental requirements, particularly the tolerance for organic co-solvents. Below are two standard protocols and a workflow to help you decide.

G start Start: Prepare Stock Solution decision Is an organic co-solvent (e.g., DMSO) acceptable in the experiment? start->decision protocol_b Follow Protocol B: DMSO Stock Solution decision->protocol_b Yes protocol_a Follow Protocol A: Aqueous Stock Solution decision->protocol_a No end Proceed with Experiment protocol_b->end protocol_a->end

Caption: Workflow for selecting a stock solution protocol.

Q5: How stable is this compound in solution?

The hydrochloride salt form generally confers greater stability compared to the free amine.[6] However, for maximum reproducibility, it is always recommended to:

  • Prepare aqueous solutions fresh on the day of use.

  • If using a DMSO stock, store it at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

  • Based on data for similar compounds, aqueous solutions should not be stored for more than one day.[3]

Experimental Protocols

Protocol A: Preparation of an Aqueous Stock Solution

This protocol is for preparing a ready-to-use solution in an aqueous buffer when organic co-solvents are not desired.

  • Calculate Mass: Determine the mass of this compound (MW: 215.68 g/mol ) needed for your desired concentration and volume.

  • Weigh Compound: Accurately weigh the solid compound in a suitable container.

  • Add Solvent: Add approximately 80% of the final volume of your desired aqueous buffer (e.g., PBS, pH 7.2).

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, place the container in a sonicator bath for 5-10 minutes.

    • Gentle warming in a water bath (up to 37°C) can also be applied.

  • Adjust Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired volume.

  • Filter Sterilize: For cell-based assays, filter the final solution through a 0.22 µm syringe filter into a sterile tube.

  • Use Immediately: It is highly recommended to use the freshly prepared aqueous solution immediately.

Protocol B: Preparation of a Concentrated DMSO Stock Solution

This protocol is ideal for creating a high-concentration stock that can be stored and diluted into aqueous media for experiments. DMSO is a powerful organic solvent capable of dissolving a wide array of compounds.[7]

  • Calculate Mass: Determine the mass of this compound needed for a high-concentration stock (e.g., 10-50 mM).

  • Weigh Compound: Accurately weigh the solid and place it in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of 100% anhydrous DMSO.

  • Promote Dissolution: Vortex vigorously until the solid is completely dissolved. Sonication or gentle warming can be used if necessary.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Experimental Use: When ready to use, thaw an aliquot and dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced effects on the biological system.

References

minimizing off-target effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(2-Aminophenyl)butyric Acid, Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound.

Disclaimer: 4-(2-Aminophenyl)butyric Acid is structurally related to known Histone Deacetylase (HDAC) inhibitors, such as 4-phenylbutyric acid.[1][2][3] Much of the guidance provided here is based on the established characteristics of this class of inhibitors. A primary off-target for some classes of HDAC inhibitors has been identified as Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). It is recommended to experimentally validate the on- and off-target effects for your specific model system.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound?

A1: Based on its structural similarity to compounds like butyrate and 4-phenylbutyrate, 4-(2-Aminophenyl)butyric Acid is presumed to function as a Histone Deacetylase (HDAC) inhibitor.[1][2] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins, which in turn affects gene expression and other cellular processes.

Q2: What are the potential off-target effects I should be aware of?

A2: A notable off-target for some classes of HDAC inhibitors, particularly those with hydroxamate zinc-binding groups, is the Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). Inhibition of MBLAC2 can lead to cellular effects that are independent of HDAC inhibition. Other potential off-targets may exist and could contribute to the overall cellular phenotype and potential toxicity.

Q3: How can I distinguish between on-target HDAC inhibition and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several recommended strategies:

  • Use Structurally Distinct Inhibitors: Compare the effects of 4-(2-Aminophenyl)butyric Acid with other HDAC inhibitors that have different chemical scaffolds. If the observed phenotype is consistent across different classes of HDAC inhibitors, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Utilize RNAi or CRISPR-Cas9 to knockdown or knockout specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) and the suspected off-target (e.g., MBLAC2). If the knockdown of an HDAC phenocopies the effect of the compound, it supports an on-target mechanism.

  • Rescue Experiments: In a cell line where a specific HDAC has been knocked out, treatment with 4-(2-Aminophenyl)butyric Acid should not elicit the on-target phenotype if that HDAC is the primary target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to its target and potential off-targets within the cell. A shift in the thermal stability of a protein in the presence of the compound indicates direct engagement.

Q4: I am observing high cellular toxicity at my treatment concentrations. What could be the cause and how can I mitigate it?

A4: High cellular toxicity can stem from several factors:

  • Pan-HDAC Inhibition: If 4-(2-Aminophenyl)butyric Acid acts as a pan-HDAC inhibitor, simultaneous inhibition of multiple HDACs can lead to significant cellular stress. Consider titrating the compound to the lowest effective concentration.

  • Off-Target Effects: Toxicity may be mediated by an off-target. Refer to the strategies in Q3 to investigate this possibility.

  • Compound Stability: Ensure the compound is stable in your culture medium. Prepare fresh stock solutions and store them as recommended by the supplier. Include a vehicle control in all experiments.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent experimental results. Compound instability in solution.Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
Cell line variability.Ensure consistent cell passage number and health. Periodically perform cell line authentication.
Observed phenotype does not correlate with expected HDAC inhibition (e.g., no change in histone acetylation). Insufficient compound concentration at the target.Perform a dose-response experiment to determine the optimal concentration.
Low cell permeability.Verify cellular uptake of the compound. If permeability is an issue, consider alternative delivery methods if available.
Predominant off-target effect.Use orthogonal assays as described in FAQ Q3 to confirm on-target engagement (e.g., CETSA) and investigate potential off-targets.
Difficulty solubilizing the compound. Incorrect solvent.This compound is generally soluble in water. For cell culture, prepare a concentrated stock in an appropriate solvent (e.g., water or DMSO) and then dilute to the final concentration in the medium. Check the manufacturer's datasheet for solubility information.

Quantitative Data on Related HDAC Inhibitors

The following table summarizes the inhibitory activity of various aminophenyl-based and butyrate-related HDAC inhibitors against different HDAC isoforms. This data is provided for comparative purposes to guide your experimental design.

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC8 IC₅₀ (µM)Reference
Aminophenyl-based Inhibitor 1 0.130.280.31-[4]
Aminophenyl-based Inhibitor 2 0.070.266.1-[4]
4-Phenylbutyric Acid ----Pan-inhibitor, mM range activity
Valproic Acid ----Pan-inhibitor, mM range activity

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general method to assess the inhibitory activity of this compound against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add the diluted compound, recombinant HDAC enzyme, and assay buffer. Include wells for a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubate at 37°C for an additional 15 minutes.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of this compound to its target protein(s) in intact cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., DMSO or water)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein (e.g., HDAC1) and a loading control (e.g., GAPDH)

  • Secondary antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • A stabilized protein will remain in the supernatant at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating direct binding.

Visualizations

experimental_workflow Workflow for On- vs. Off-Target Effect Determination cluster_initial Initial Observation cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion phenotype Cellular Phenotype Observed with 4-(2-Aminophenyl)butyric Acid hdac_assay In Vitro HDAC Activity Assay phenotype->hdac_assay Is HDAC activity inhibited? cetsa Cellular Thermal Shift Assay (CETSA) for HDACs phenotype->cetsa Does compound bind to HDACs? knockdown_hdac HDAC Isoform Knockdown/Knockout phenotype->knockdown_hdac Does HDAC KD phenocopy compound effect? struct_inhib Use Structurally Distinct HDAC Inhibitors phenotype->struct_inhib Is phenotype consistent across inhibitors? cetsa_off CETSA for Potential Off-Targets (e.g., MBLAC2) phenotype->cetsa_off Investigate other targets knockdown_off Off-Target Knockdown/Knockout phenotype->knockdown_off Does off-target KD phenocopy compound effect? on_target Phenotype is On-Target hdac_assay->on_target Yes cetsa->on_target Yes rescue Rescue Experiment in HDAC KO Cells knockdown_hdac->rescue knockdown_hdac->on_target Yes rescue->on_target Phenotype rescued off_target Phenotype is Off-Target struct_inhib->off_target No cetsa_off->off_target Binding confirmed knockdown_off->off_target Yes

Caption: A logical workflow for distinguishing between on- and off-target effects.

signaling_pathway Presumed Signaling Pathway of 4-(2-Aminophenyl)butyric Acid cluster_on On-Target Pathway cluster_off Potential Off-Target Pathway compound 4-(2-Aminophenyl)butyric Acid hdac HDAC Enzymes (e.g., HDAC1, 2, 3) compound->hdac Inhibition mblac2 MBLAC2 compound->mblac2 Potential Inhibition histones Histones & Other Proteins hdac->histones Deacetylation acetylation Increased Acetylation histones->acetylation Leads to chromatin Altered Chromatin Structure acetylation->chromatin gene_exp Changes in Gene Expression chromatin->gene_exp cellular_effect_on On-Target Cellular Effects (e.g., Apoptosis, Differentiation) gene_exp->cellular_effect_on cellular_effect_off Off-Target Cellular Effects (e.g., Altered Vesicle Trafficking) mblac2->cellular_effect_off Leads to

References

Validation & Comparative

A Comparative Guide to the Neuronal Effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride and its Analogue in Diverse In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported and potential effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride in key neuronal models. Due to a notable scarcity of published experimental data for this specific compound, we draw objective comparisons with its structurally related and extensively studied analogue, 4-Phenylbutyric Acid (4-PBA). This guide aims to equip researchers with a framework for evaluating this compound by presenting established data for a similar molecule, alongside detailed protocols for future investigations.

Distinguishing this compound from 4-Phenylbutyric Acid (4-PBA)

It is crucial to differentiate between this compound and 4-Phenylbutyric Acid (4-PBA), as they are distinct chemical entities with different reported mechanisms of action.

FeatureThis compound4-Phenylbutyric Acid (4-PBA)
Chemical Structure Contains an aminophenyl groupContains a phenyl group
CAS Number 56182-28-61821-12-1
Reported Mechanism of Action Putative modulator of the GABAergic system (GABA-A and GABA-B receptors), with neuroprotective properties.[1]Chemical chaperone (reduces endoplasmic reticulum stress) and histone deacetylase (HDAC) inhibitor.[2][3][4]

Reported Biological Activity of this compound

Research indicates that this compound may possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[1][5] The proposed mechanisms involve the modulation of neuroinflammation and oxidative stress.[1] Furthermore, it is suggested to interact with neurotransmitter systems, which are vital for neuronal survival and function.[5]

One source suggests that at a concentration of 10 µM, it can decrease glutamate exocytosis by 55% through the activation of GABA-B receptors on glutamatergic terminals.[1] Additionally, it is reported to enhance GABA-A-mediated inhibition in dopaminergic neurons.[1]

Comparative Effects of 4-Phenylbutyric Acid (4-PBA) in Different Neuronal Models

The following table summarizes the documented effects of the analogue 4-PBA across various neuronal models, providing a reference for the types of endpoints that could be investigated for this compound.

Neuronal ModelKey CharacteristicsObserved Effects of 4-Phenylbutyric Acid (4-PBA)
Primary Neurons Derived directly from animal brain tissue (e.g., cortex, hippocampus). Offer high physiological relevance but can have batch-to-batch variability.In primary dorsal root ganglion neurons, 4-PBA inhibited hyperglycemia-induced apoptosis and oxidative stress without altering sodium channel expression.[6]
iPSC-derived Neurons Differentiated from human induced pluripotent stem cells. Provide a human-relevant and patient-specific model system.In iPSC-derived neurons and astrocytes with a genetic mutation, 4-PBA increased the uptake of GABA.[7][8]
SH-SY5Y Neuroblastoma Cells A human-derived cell line that can be differentiated into a neuronal phenotype. Offers high reproducibility and is suitable for high-throughput screening.In neuroblastoma cells, 4-PBA suppressed neuronal cell death induced by endoplasmic reticulum stress.[4]

Proposed Experimental Protocols for this compound

The following are detailed methodologies for key experiments to validate the purported effects of this compound.

Protocol 1: Assessment of Neuroprotective Effects against Oxidative Stress

This protocol details the use of the MTT assay to quantify the neuroprotective effects of the compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the vehicle control, and incubate for another 24 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Electrophysiological Assessment of GABA-A Receptor Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of the compound on GABA-A receptor currents in iPSC-derived neurons.

Materials:

  • iPSC-derived neurons cultured on coverslips

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal solution (containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 2 EGTA, 2 ATP-Mg; pH 7.2)

  • GABA

  • This compound

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with iPSC-derived neurons in the recording chamber and perfuse with external solution.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a neuron.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., 10 µM) to elicit an inward chloride current.

  • Compound Application: Co-apply GABA with varying concentrations of this compound to determine its modulatory effect on the GABA-evoked current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the compound. Plot a concentration-response curve to determine the EC₅₀ or potentiation percentage.

Visualizing Pathways and Workflows

To aid in the conceptualization of the experimental designs and potential mechanisms of action, the following diagrams have been generated.

G cluster_0 Proposed Neuroprotective Mechanism Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Cell_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Cell_Death induces Compound 4-(2-Aminophenyl)butyric Acid, Hydrochloride Neuroprotection Neuroprotection Compound->Neuroprotection promotes Neuroprotection->Neuronal_Cell_Death inhibits

Caption: Proposed neuroprotective pathway of this compound.

G cluster_1 GABA-A Receptor Modulation Workflow iPSC_Neurons Culture iPSC-derived neurons Patch_Clamp Perform whole-cell patch-clamp iPSC_Neurons->Patch_Clamp baseline Apply_GABA Apply GABA Patch_Clamp->Apply_GABA baseline Apply_Compound Co-apply Compound + GABA Patch_Clamp->Apply_Compound test Record_Current Record GABA-A current Apply_GABA->Record_Current baseline Apply_Compound->Record_Current test Analyze_Data Analyze current amplitude Record_Current->Analyze_Data

Caption: Experimental workflow for assessing GABA-A receptor modulation.

References

comparative analysis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride and baclofen

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial literature searches for a direct comparative analysis between baclofen and 4-(2-Aminophenyl)butyric Acid, Hydrochloride revealed a significant disparity in available research data. While baclofen is a well-characterized GABAB receptor agonist with extensive documentation, there is a notable lack of published experimental data regarding the pharmacological and biological activity of this compound.

Therefore, to provide a valuable comparative guide within the requested framework, this analysis will focus on a structurally similar and well-researched compound: phenibut (4-Amino-3-phenylbutanoic acid) . Phenibut, like baclofen, is a GABA analogue and acts as a GABAB receptor agonist, making it a relevant and informative substitute for this comparative analysis. This guide will objectively compare the performance of baclofen and phenibut, providing supporting experimental data where available.

Overview and Chemical Structures

Baclofen and phenibut are both derivatives of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Their chemical structures are characterized by a GABA backbone with a phenyl ring substitution, which allows them to cross the blood-brain barrier more effectively than GABA itself. The key structural difference lies in the substitution on the phenyl ring: baclofen has a chlorine atom at the para-position, while phenibut is unsubstituted.[1][2]

Mechanism of Action and Receptor Binding

Both baclofen and phenibut exert their primary effects through the activation of GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[2][3] Activation of GABAB receptors leads to a cascade of downstream signaling events.

Signaling Pathway of GABAB Receptor Agonists

The binding of a GABAB agonist, such as baclofen or phenibut, to the receptor initiates a conformational change that activates associated inhibitory G-proteins (Gi/Go). This activation leads to two main inhibitory effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the βγ-subunit of the G-protein can directly activate inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron, and inhibit voltage-gated calcium (Ca2+) channels, which reduces the release of excitatory neurotransmitters.

dot

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Baclofen / Phenibut GABAB_R GABA_B1 GABA_B2 Agonist->GABAB_R Binds G_protein α βγ GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein:α->AC Inhibits K_channel ↑ K+ Conductance (Hyperpolarization) G_protein:βγ->K_channel Ca_channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) G_protein:βγ->Ca_channel cAMP ↓ cAMP AC->cAMP Receptor_Binding_Assay A Prepare cell membranes expressing GABA_B receptors B Incubate membranes with a fixed concentration of radiolabeled GABA_B ligand (e.g., [3H]GABA) A->B C Add increasing concentrations of the test compound (Baclofen or Phenibut) B->C D Separate bound from free radioligand (e.g., filtration) C->D E Quantify radioactivity of the bound ligand D->E F Plot data and calculate IC50 and Ki values E->F

References

A Comparative Guide to GABA Analogues in Neuroscience Research: 4-(2-Aminophenyl)butyric Acid, Hydrochloride vs. Key Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research, gamma-aminobutyric acid (GABA) analogues represent a cornerstone for investigating inhibitory neurotransmission and developing therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride against other prominent GABA analogues: Phenibut, Baclofen, Gabapentin, and Pregabalin. The comparison focuses on their mechanisms of action, receptor binding affinities, and the experimental frameworks used to characterize them.

While comprehensive data for Phenibut, Baclofen, Gabapentin, and Pregabalin are available, it is important to note that quantitative experimental data for this compound is limited in publicly accessible scientific literature, preventing a direct quantitative comparison in this guide.

Mechanistic Overview and Receptor Selectivity

The therapeutic and research applications of GABA analogues are largely dictated by their specific molecular targets. While all are structurally related to GABA, their primary mechanisms of action diverge significantly.

Phenibut (β-phenyl-γ-aminobutyric acid) exhibits a dual mechanism of action. It functions as a full agonist at GABA-B receptors, similar to baclofen, albeit with lower affinity.[2][3] Additionally, Phenibut binds to the α2δ subunit of voltage-gated calcium channels (VGCCs), a characteristic it shares with gabapentin and pregabalin.[2] There is also some evidence to suggest a minor interaction with GABA-A receptors.[3]

Baclofen is a potent and selective agonist for GABA-B receptors.[4] Its action at these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a slow and prolonged inhibitory postsynaptic potential.

Gabapentin and Pregabalin , collectively known as gabapentinoids, do not exert their primary effects through direct action on GABA receptors.[5][6] Instead, they bind with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[6][7] This interaction is thought to reduce the release of excitatory neurotransmitters.[7]

Quantitative Comparison of Receptor Binding Affinities

The following tables summarize the available quantitative data on the binding affinities of these GABA analogues to their respective primary targets. The data is compiled from various radioligand binding assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinities at GABA Receptors

CompoundGABA-A Receptor (Ki or IC50 in µM)GABA-B Receptor (Ki or IC50 in µM)
This compound Data Not AvailableData Not Available
Phenibut Some activity reported, but quantitative data is limited[3]R-isomer: ~92[8]
Baclofen >10000.038 (R-isomer)
Gabapentin >1000[8]>1000[8]
Pregabalin No significant bindingNo significant binding

Table 2: Binding Affinities at the α2δ Subunit of Voltage-Gated Calcium Channels

Compoundα2δ Subunit (Ki in µM)
This compound Data Not Available
Phenibut R-isomer: 23, S-isomer: 39[8]
Baclofen 156[8]
Gabapentin 0.05[8]
Pregabalin ~0.05

Signaling Pathways and Experimental Workflows

The differential receptor engagement of these GABA analogues initiates distinct downstream signaling cascades.

cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling cluster_a2d α2δ Subunit Signaling GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition_A Neuronal Inhibition (Fast) Hyperpolarization->Neuronal_Inhibition_A GABA_B GABA-B Receptor (GPCR) G_protein G-protein Activation GABA_B->G_protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ca_Channels ↓ Ca2+ Influx G_protein->Ca_Channels K_Channels ↑ K+ Efflux G_protein->K_Channels Neuronal_Inhibition_B Neuronal Inhibition (Slow) Ca_Channels->Neuronal_Inhibition_B K_Channels->Neuronal_Inhibition_B a2d α2δ Subunit of VGCC NT_Release ↓ Excitatory Neurotransmitter Release a2d->NT_Release Reduced_Excitability Reduced Neuronal Excitability NT_Release->Reduced_Excitability APAB 4-(2-Aminophenyl)butyric Acid, Hydrochloride APAB->GABA_A Partial Agonist (Postulated) Phenibut Phenibut Phenibut->GABA_B Agonist Phenibut->a2d Binds Baclofen Baclofen Baclofen->GABA_B Selective Agonist Gabapentinoids Gabapentin & Pregabalin Gabapentinoids->a2d High-Affinity Binding cluster_binding Radioligand Binding Assay Workflow cluster_electro Whole-Cell Electrophysiology Workflow A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membranes with Radioligand (e.g., [3H]GABA) & Test Compound A->B C 3. Separate Bound & Free Radioligand (Filtration) B->C D 4. Quantify Radioactivity C->D E 5. Calculate IC50/Ki D->E F 1. Prepare Brain Slices or Isolated Neurons G 2. Obtain Whole-Cell Patch-Clamp Recording F->G H 3. Apply GABA Agonist to Establish Baseline Current G->H I 4. Co-apply Test Compound with GABA Agonist H->I J 5. Measure Change in Current & Calculate EC50 I->J

References

Prospective Synergistic Neuroprotection: A Comparative Guide for 4-(2-Aminophenyl)butyric Acid, Hydrochloride and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the synergistic neuroprotective effects of 4-(2-Aminophenyl)butyric Acid, Hydrochloride is not currently available in published scientific literature. This guide, therefore, provides a prospective analysis based on the known mechanisms of closely related compounds, namely GABA analogues and 4-Phenylbutyric Acid (4-PBA). The information presented herein is intended to inform potential research directions and should not be interpreted as established experimental findings for this compound.

Introduction

This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] Its structural similarity to GABA suggests a potential role in modulating GABAergic neurotransmission, which is crucial for maintaining the balance between neuronal excitation and inhibition.[1][3] Deficiencies in GABAergic signaling have been linked to various neurological disorders.[1][2]

Furthermore, the related compound 4-Phenylbutyric Acid (4-PBA) has been extensively studied for its neuroprotective properties, which are attributed to its dual function as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[4][5] As a chemical chaperone, 4-PBA aids in the proper folding of proteins and reduces endoplasmic reticulum (ER) stress, a key factor in many neurodegenerative diseases.[6][7][8][9] Its activity as an HDAC inhibitor allows it to modulate gene expression, leading to neuroprotective outcomes.[4][10]

Given these potential mechanisms, combining this compound with other neuroprotective agents that act on complementary pathways could offer a promising therapeutic strategy. This guide explores potential synergistic combinations, presenting illustrative experimental data from studies on related compounds and detailed protocols to guide future research.

Potential Synergistic Combinations and Supporting Data

The exploration of synergistic neuroprotection often involves combining agents with distinct mechanisms of action. Based on the presumed activities of a GABA analogue and the known effects of 4-PBA, promising combinations could include agents that target glutamate excitotoxicity, oxidative stress, and neuroinflammation.

Combination with Glutamate Antagonists

Rationale: An imbalance between inhibitory GABAergic and excitatory glutamatergic signaling is a hallmark of many neurological insults.[11] Combining a GABA agonist with a glutamate antagonist could restore this balance more effectively than either agent alone.

Illustrative Experimental Data: A study on focal cerebral ischemia in rats demonstrated a synergistic neuroprotective effect when a GABA agonist (muscimol) was combined with a glutamate antagonist (MK-801).[12]

Treatment GroupEffective Dose for Neuroprotection (mg/kg)Time Window of Efficacy (minutes post-ischemia)
Muscimol (alone)Higher doses required with increasing delayUp to 120
MK-801 (alone)Higher doses required with increasing delayUp to 120
Muscimol (1.0) + MK-801 (0.5)Lower individual dosesUp to 240

Table 1: Synergistic effect of a GABA agonist and a glutamate antagonist in a rat model of cerebral ischemia. Data is qualitative based on the findings of the cited study.[12]

Combination with Chemical Chaperones/ER Stress Inhibitors

Rationale: If this compound acts similarly to 4-PBA, it may possess chemical chaperone properties. Combining it with other agents that alleviate ER stress or enhance protein folding could provide additive or synergistic effects.

Illustrative Experimental Data: A study using an in vitro model of oxygen-glucose deprivation (OGD) and reoxygenation found that 4-PBA and lithium cooperatively attenuated cell death. 4-PBA was shown to rescue ER stress-suppressed Akt protein biosynthesis, which then worked in concert with lithium to activate downstream signaling pathways that inhibit autophagy-induced cell death.[13]

TreatmentCell Viability (% of control)
OGD/ReoxygenationDecreased
Lithium aloneNo significant protection
4-PBA alonePartial protection
4-PBA + LithiumSignificant cooperative protection

Table 2: Cooperative neuroprotective effects of 4-PBA and lithium in an in vitro ischemia model. Data is qualitative based on the findings of the cited study.[13]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings to this compound.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol is designed to assess the protective effect of a compound against neuronal cell death induced by glutamate.[14]

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium with supplements (B-27, glutamine)

  • Poly-D-lysine coated 96-well plates

  • This compound

  • Glutamate antagonist (e.g., MK-801)

  • L-glutamic acid

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Culture: Culture primary cortical neurons on poly-D-lysine coated 96-well plates.

  • Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of this compound, the glutamate antagonist, or a combination of both for 24 hours.

  • Induction of Excitotoxicity: Expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for 15-30 minutes.

  • Recovery: Wash the cells and incubate in fresh medium containing the test compounds for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the viability of the control cells (not exposed to glutamate).

Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD) and Reoxygenation Assay

This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of test compounds.[13]

Materials:

  • Human neuroblastoma cell line (e.g., SK-N-MC)

  • Glucose-free DMEM

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • This compound

  • Second neuroprotective agent (e.g., Lithium)

  • Cell viability assay kit (e.g., LDH assay)

Procedure:

  • Cell Culture: Culture SK-N-MC cells in standard medium.

  • OGD Induction:

    • Wash cells with glucose-free DMEM.

    • Place cells in the hypoxia chamber with glucose-free DMEM for a specified period (e.g., 4-6 hours).

  • Reoxygenation and Treatment:

    • Remove cells from the hypoxia chamber and replace the medium with standard glucose-containing medium.

    • Add this compound, the second agent, or their combination to the medium.

  • Incubation: Incubate for 24 hours under normal conditions.

  • Assessment of Cell Death: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.

  • Data Analysis: Compare LDH release in treated groups to the OGD/reoxygenation control group.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is key to designing rational combination therapies.

GABAergic Signaling Pathway

As a GABA analogue, this compound may enhance inhibitory neurotransmission. This can occur through direct agonism at GABA receptors (GABA-A or GABA-B) or by modulating GABA metabolism or transport.[3][15][16]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A GABA-A Receptor GABA_released->GABA_A Binds GABA_B GABA-B Receptor GABA_released->GABA_B Binds Cl_influx Cl- Influx GABA_A->Cl_influx G_protein G-protein signaling GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization G_protein->Hyperpolarization PBA_Mechanism cluster_chaperone Chemical Chaperone Activity cluster_hdac HDAC Inhibition Misfolded_Proteins Misfolded Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress Protein_Aggregation Protein Aggregation Misfolded_Proteins->Protein_Aggregation Apoptosis Apoptosis ER_Stress->Apoptosis PBA_chaperone 4-PBA PBA_chaperone->Misfolded_Proteins Stabilizes PBA_chaperone->ER_Stress Reduces Protein_Aggregation->Apoptosis PBA_hdac 4-PBA HDAC HDAC PBA_hdac->HDAC Inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Decreases Gene_Expression Neuroprotective Gene Expression Histone_Acetylation->Gene_Expression Experimental_Workflow A In Vitro Neurotoxicity Model (e.g., Glutamate, 6-OHDA, H2O2) B Dose-Response Analysis of Individual Compounds A->B C Combination Treatment with Varying Ratios of Compounds B->C D Calculation of Combination Index (CI) (Chou-Talalay Method) C->D E Identification of Synergistic Ratios (CI < 1) D->E F Mechanism of Action Studies (Western Blot, qPCR, Immunofluorescence) E->F G In Vivo Validation in Animal Model of Neurodegeneration E->G H Behavioral and Histological Analysis G->H

References

Comparative Efficacy of 4-(2-Aminophenyl)butyric Acid, Hydrochloride Isomers: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the stereoselective effects of aminophenylbutyric acid derivatives, with a focus on the differential efficacy of its isomers. This guide synthesizes available preclinical data to inform researchers, scientists, and drug development professionals on the potential therapeutic implications of chiral selection for this class of compounds.

Executive Summary of Comparative Efficacy

Preclinical research on phenibut consistently demonstrates that the pharmacological activity resides predominantly in the (R)-enantiomer. This isomer exhibits significantly higher affinity for the GABA-B receptor, the primary target for its therapeutic effects, including anxiolytic and neuroprotective actions. The (S)-enantiomer, in contrast, shows markedly lower activity.

Key Findings from Preclinical Studies on Phenibut Isomers:
  • (R)-Phenibut is the pharmacologically active enantiomer. It is reported to be approximately twice as potent as the racemic mixture in various pharmacological assessments.

  • (S)-Phenibut is largely inactive at comparable doses.

  • The affinity of (R)-phenibut for the GABA-B receptor is substantially higher than that of the (S)-enantiomer.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from preclinical studies on phenibut isomers, highlighting the disparities in their pharmacological activity.

ParameterRacemic Phenibut(R)-Phenibut(S)-PhenibutReference
GABA-B Receptor Affinity (Kᵢ, µM) 177 ± 292 ± 3> 1000 (estimated)[1]
Potency in Locomotor Activity Tests -~2x more potent than racemicInactive up to 500 mg/kg[1]
Analgesic Activity (tail-flick test) ActiveSlightly more active than racemicNot reported[1]
Antidepressant Effect ActivePotentInactive[1]

Experimental Protocols

The data presented above are derived from established preclinical models designed to assess the pharmacological effects of neuroactive compounds. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity of the test compounds (racemic, R-, and S-phenibut) to the GABA-B receptor.

Protocol:

  • Tissue Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 4°C, and the resulting pellet is washed multiple times. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a final volume of 1 ml containing the membrane preparation, the radioligand ([³H]CGP54626, a selective GABA-B antagonist), and varying concentrations of the competing ligand (racemic, R-, or S-phenibut).

  • Incubation: The mixture is incubated at room temperature for 60 minutes.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values (concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Assessment of Locomotor Activity (Open Field Test)

Objective: To evaluate the effect of the test compounds on spontaneous locomotor activity in mice.

Protocol:

  • Animals: Male ICR mice are used for the study.

  • Apparatus: An open field apparatus, consisting of a square arena with infrared beams to automatically record horizontal and vertical movements, is used.

  • Drug Administration: Mice are administered racemic, R-, or S-phenibut intraperitoneally at various doses. A control group receives a vehicle injection.

  • Acclimatization: Thirty minutes after injection, each mouse is placed in the center of the open field arena and allowed to explore for a 5-minute acclimatization period.

  • Data Collection: Following acclimatization, locomotor activity (distance traveled, rearing frequency, etc.) is recorded for a 10-minute period.

  • Data Analysis: The mean locomotor activity scores for each treatment group are compared to the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G GABA-B Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular R-Phenibut R-Phenibut GABA-B Receptor GABA-B Receptor R-Phenibut->GABA-B Receptor Binds and Activates G-protein G-protein GABA-B Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits K+ Channel K+ Channel G-protein->K+ Channel Opens cAMP cAMP Adenylyl Cyclase->cAMP Decreased production Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization K+ efflux ATP ATP ATP->Adenylyl Cyclase Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Reduced downstream signaling Hyperpolarization->Reduced Neuronal Excitability

Caption: Agonist binding to the GABA-B receptor initiates downstream signaling.

G Experimental Workflow for Locomotor Activity Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Open Field Acclimatization (5 min) Open Field Acclimatization (5 min) Drug Administration->Open Field Acclimatization (5 min) Data Collection (10 min) Data Collection (10 min) Open Field Acclimatization (5 min)->Data Collection (10 min) Statistical Analysis Statistical Analysis Data Collection (10 min)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Workflow for in vivo assessment of locomotor activity.

Conclusion

The available evidence from the structural isomer phenibut strongly suggests that the biological efficacy of 4-(2-Aminophenyl)butyric Acid, Hydrochloride is likely to be stereoselective, with the (R)-enantiomer being the primary contributor to its pharmacological activity. This highlights the critical importance of chiral separation and the evaluation of individual enantiomers in the drug development process for this class of compounds. Further research is warranted to directly compare the efficacy of the R- and S-isomers of this compound to confirm these predictions and to fully elucidate their therapeutic potential.

References

A Comparative Guide to Biomarkers for Evaluating Neuroprotective Efficacy: 4-Phenylbutyric Acid and Phenibut as Potential Alternatives to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of biomarkers used to validate the efficacy of neuroprotective agents based on available preclinical data for 4-phenylbutyric acid (4-PBA) and Phenibut. Direct experimental data, including biomarkers and efficacy studies, for 4-(2-Aminophenyl)butyric Acid, Hydrochloride is not currently available in the public domain. Therefore, 4-PBA and Phenibut are presented here as potential, mechanistically distinct alternatives for neuroprotection. The information is intended for research purposes only and not for diagnostic or therapeutic use.

This comparison guide explores the biomarkers used to validate the efficacy of two neuroprotective agents, 4-phenylbutyric acid (4-PBA) and Phenibut. While preclinical studies have highlighted their potential in mitigating neuronal damage, the biomarkers to assess their efficacy differ based on their distinct mechanisms of action. This guide provides a summary of these biomarkers, detailed experimental protocols for their measurement, and visual representations of the associated signaling pathways and workflows.

Comparative Overview of Neuroprotective Agents

Feature4-Phenylbutyric Acid (4-PBA)Phenibut (Aminophenylbutyric acid hydrochloride)
Primary Mechanism(s) of Action Chemical Chaperone, Histone Deacetylase (HDAC) InhibitorGABA analogue; GABA-B receptor agonist and α2δ subunit of voltage-dependent calcium channels (VDCC) antagonist[1]
Therapeutic Areas Explored Neurodegenerative diseases (Alzheimer's, Parkinson's), Cystic Fibrosis, Urea Cycle DisordersAnxiety, Insomnia, Post-traumatic stress disorder, Alcohol withdrawal syndrome[2]
Key Validated Biomarkers Tau Phosphorylation, Intracellular Amyloid-Beta (Aβ), Oxidative Stress Markers (Nrf2, HO-1), Inflammatory MarkersBrain-Derived Neurotrophic Factor (BDNF), Vascular Endothelial Growth Factor (VEGF), Interleukin-1β (IL-1β)

Biomarkers for 4-Phenylbutyric Acid (4-PBA) Efficacy

4-PBA's neuroprotective effects are often evaluated by measuring its impact on protein aggregation, oxidative stress, and neuroinflammation.

Table 1: Quantitative Data on 4-PBA Biomarkers from Preclinical Studies

BiomarkerModel SystemTreatmentResultReference
Tau Phosphorylation Transgenic mouse model of Alzheimer's disease4-PBADecreased tau phosphorylation[Neuropharmacology Journal]
Intracellular Aβ Transgenic mouse model of Alzheimer's disease4-PBAClearance of intraneuronal Aβ[Neuropharmacology Journal]
Nrf2 Expression In vitro model of oxidative stress4-PBAIncreased nuclear translocation of Nrf2[Journal of Neurochemistry]
HO-1 Expression In vitro model of oxidative stress4-PBAUpregulation of HO-1 protein levels[Journal of Neurochemistry]

1. Tau Phosphorylation Assay (Western Blot)

  • Objective: To quantify the levels of phosphorylated tau protein in brain tissue lysates.

  • Methodology:

    • Homogenize brain tissue samples in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8, PHF-1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

2. Intracellular Amyloid-Beta (Aβ) ELISA

  • Objective: To measure the concentration of intracellular Aβ peptides (Aβ40 and Aβ42) in cell or tissue lysates.

  • Methodology:

    • Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors.

    • Use a commercially available human Aβ ELISA kit.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate for the recommended time at room temperature.

    • Wash the wells to remove unbound substances.

    • Add a biotinylated detection antibody specific for Aβ.

    • Incubate and wash the wells.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash the wells.

    • Add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the Aβ concentration based on the standard curve.

3. Nrf2 and HO-1 Western Blot Protocol

  • Objective: To determine the protein expression levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1).

  • Methodology:

    • Extract total protein from cells or tissues using RIPA buffer with protease inhibitors.[3]

    • Quantify protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[4]

    • Perform SDS-PAGE on a 10-12% gel to separate proteins.[4]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[3]

    • Incubate overnight at 4°C with primary antibodies against Nrf2 and HO-1.[3][4]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect chemiluminescence and quantify band intensities, normalizing to a loading control.[5]

G cluster_0 4-PBA Neuroprotective Pathways stress Oxidative Stress / Protein Misfolding pba 4-PBA stress->pba keap1 Keap1 stress->keap1 hdac HDAC Inhibition pba->hdac chaperone Chemical Chaperone Activity pba->chaperone nrf2 Nrf2 hdac->nrf2 acetylation er_stress ER Stress Reduction chaperone->er_stress keap1->nrf2 are ARE nrf2->are ho1 HO-1 are->ho1 antioxidant Antioxidant Response ho1->antioxidant apoptosis Decreased Apoptosis er_stress->apoptosis

Caption: Signaling pathways modulated by 4-PBA.

G cluster_1 Western Blot Workflow for Nrf2/HO-1 sample Cell/Tissue Homogenization protein Protein Extraction sample->protein quant BCA Assay protein->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (anti-Nrf2, anti-HO-1) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescence Detection secondary->detect analysis Densitometry Analysis detect->analysis

Caption: Experimental workflow for Nrf2/HO-1 Western Blot.

Biomarkers for Phenibut Efficacy

The neuroprotective effects of Phenibut are assessed by its ability to modulate neurotrophic factors and inflammatory responses.

Table 2: Quantitative Data on Phenibut Biomarkers from Preclinical Studies

BiomarkerModel SystemTreatmentResultReference
BDNF mRNA Expression Rat model of focal cerebral ischemiaR-Phenibut (50mg/kg)Statistically significant increase in damaged brain hemisphere[Pharmacological Reports]
VEGF mRNA Expression Rat model of focal cerebral ischemiaR-Phenibut (50mg/kg)Statistically significant increase in damaged brain hemisphere[Pharmacological Reports]
IL-1β Expression Mouse model of traumatic brain injuryR-Phenibut (50mg/kg)Significant reduction in the neocortex[Journal of Neurotrauma]

1. BDNF and VEGF mRNA Expression (RT-qPCR)

  • Objective: To quantify the messenger RNA (mRNA) levels of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).

  • Methodology:

    • Isolate total RNA from brain tissue using a suitable RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[6]

    • Perform real-time quantitative PCR (qPCR) using specific primers for BDNF, VEGF, and a reference gene (e.g., GAPDH, β-actin).

    • The qPCR reaction mixture should contain cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Perform a melt curve analysis to ensure primer specificity.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

2. Interleukin-1β (IL-1β) ELISA

  • Objective: To measure the concentration of the pro-inflammatory cytokine IL-1β in brain tissue homogenates.

  • Methodology:

    • Homogenize brain tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Use a commercially available IL-1β ELISA kit.[7][8][9]

    • Add standards and samples to the antibody-coated microplate wells.

    • Incubate as per the kit's instructions.

    • Wash the wells.

    • Add the biotinylated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP.

    • Incubate and wash.

    • Add TMB substrate and incubate to develop color.

    • Add stop solution and measure absorbance at 450 nm.

    • Determine IL-1β concentration from the standard curve.

G cluster_2 Phenibut Neuroprotective Pathways phenibut Phenibut gabab GABA-B Receptor phenibut->gabab vdcc α2δ VDCC phenibut->vdcc il1b IL-1β phenibut->il1b creb CREB gabab->creb ca_influx Ca2+ Influx vdcc->ca_influx neuroinflammation Neuroinflammation neuroinflammation->il1b bdnf BDNF creb->bdnf vegf VEGF creb->vegf neuronal_survival Neuronal Survival bdnf->neuronal_survival angiogenesis Angiogenesis vegf->angiogenesis

Caption: Signaling pathways influenced by Phenibut.

G cluster_3 RT-qPCR Workflow for BDNF/VEGF rna_extraction Total RNA Extraction rna_quant RNA Quantification rna_extraction->rna_quant cdna_synthesis cDNA Synthesis rna_quant->cdna_synthesis qpcr qPCR with SYBR Green cdna_synthesis->qpcr melt_curve Melt Curve Analysis qpcr->melt_curve analysis Relative Quantification (2^-ΔΔCt) melt_curve->analysis

Caption: Experimental workflow for BDNF/VEGF RT-qPCR.

References

Safety Operating Guide

Proper Disposal of 4-(2-Aminophenyl)butyric Acid, Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data on Chemical Hazards

Hazard CategoryData for Related CompoundsCitation
Acute Oral Toxicity (LD50)2,940 mg/kg (rat, for butyric acid)[1]
Acute Dermal Toxicity (LD50)6,083 mg/kg (rabbit, for butyric acid)[1]
Skin Corrosion/IrritationCauses skin irritation[2]
Eye Damage/IrritationCauses serious eye irritation[2]
Specific Target Organ ToxicityMay cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, based on procedures for structurally similar compounds, is incineration.[3] It is critical to adhere to all federal, state, and local regulations governing chemical waste disposal.

Experimental Protocol for Disposal:

  • Material Preparation: If the compound is in a solid form, it should be carefully prepared for disposal. Avoid generating dust.

  • Solvent Dissolution: Dissolve or mix the this compound with a combustible solvent. The choice of solvent should be guided by laboratory safety protocols and compatibility with the incinerator's capabilities.

  • Incineration: The resulting solution should be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[3]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste along with the primary substance. Dispose of the cleaned containers in accordance with institutional and local regulations.

  • Spill Management: In the event of a spill, wear appropriate PPE, including a respirator.[3] Absorb the spill with an inert material (e.g., sand or earth) and place it into a suitable, labeled container for disposal.[4] Ventilate the area and thoroughly clean the spill site.[3]

Important Considerations:

  • Regulatory Compliance: All disposal activities must be in strict accordance with national and local regulations.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Environmental Protection: Do not allow the chemical or its solutions to enter drains, sewers, or waterways.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Assess Waste Material (this compound) B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Is Incineration Permitted by Regulations? B->C D Prepare for Incineration: - Wear appropriate PPE - Dissolve in a combustible solvent C->D Yes F Contact Environmental Health & Safety (EHS) for Alternative Disposal Method C->F No E Transport to a Regulated Chemical Incinerator with Afterburner and Scrubber D->E G End: Waste Properly Disposed E->G F->G

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminophenyl)butyric Acid, Hydrochloride
Reactant of Route 2
4-(2-Aminophenyl)butyric Acid, Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.